Esaxerenone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxyethyl)-4-methyl-N-(4-methylsulfonylphenyl)-5-[2-(trifluoromethyl)phenyl]pyrrole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O4S/c1-14-18(21(29)26-15-7-9-16(10-8-15)32(2,30)31)13-27(11-12-28)20(14)17-5-3-4-6-19(17)22(23,24)25/h3-10,13,28H,11-12H2,1-2H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSNHVJANRODGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)CCO)C3=CC=CC=C3C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601336896 | |
| Record name | Esaxerenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601336896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1632006-28-0 | |
| Record name | Esaxerenone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1632006280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Esaxerenone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15207 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Esaxerenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601336896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ESAXERENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N62TGJ04A1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Esaxerenone: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Esaxerenone (trade name Minnebro®) is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist developed for the treatment of hypertension.[1][2] Discovered by Exelixis and subsequently developed by Daiichi Sankyo, this compound offers a targeted therapeutic approach with high potency and selectivity for the MR, distinguishing it from earlier steroidal MR antagonists like spironolactone and eplerenone.[1][2][3] This guide provides an in-depth overview of the discovery, synthesis pathway, mechanism of action, and key preclinical and clinical data for this compound.
Discovery and Development
This compound, also known as CS-3150 and XL-550, emerged from a research collaboration between Exelixis and Daiichi Sankyo initiated in March 2006 to discover and develop novel MR-targeted therapies. This compound was identified as a promising candidate due to its high selectivity as a silent antagonist of the mineralocorticoid receptor. Daiichi Sankyo has since led the clinical development, culminating in its approval for the treatment of hypertension in Japan.
Synthesis Pathway
The synthesis of this compound involves a multi-step process, with a key method reported by researchers at Daiichi Sankyo. An alternative pathway for a crucial intermediate has also been described in patent literature.
Daiichi Sankyo Synthesis Route
The Daiichi Sankyo synthesis focuses on the construction of the substituted pyrrole core and subsequent amide bond formation. The key steps are outlined below.
Experimental Protocol:
A detailed, step-by-step protocol based on available literature is as follows:
-
α-Bromination of Ketone (60): The starting ketone (60) undergoes α-bromination to yield an intermediate bromo-ketone.
-
Formation of Cyanoketone (61): The bromo-ketone is reacted with the enolate of ethyl cyanoacetate in toluene to produce the cyanoketone (61).
-
Pyrrole Formation (62): A modified Knorr pyrrole synthesis is employed to form the pyrrole ring. This reaction may produce a chlorinated byproduct, which is subsequently removed via transfer hydrogenation, affording the desired pyrrole (62) in an 82% yield from the starting ketone (60).
-
N-Alkylation and Hydrolysis (63): The pyrrole nitrogen is alkylated using ethylene carbonate, followed by ester hydrolysis to yield the carboxylic acid (63) as a mixture of atropisomers.
-
Atropisomeric Resolution (64): The desired (S)-atropisomer is resolved by forming a diastereomeric salt with quinine. The mixture is heated in a solution of dimethylacetamide, ethyl acetate, and water, followed by gradual cooling to selectively crystallize the quinine salt of the (S)-atropisomer (64) with a 43% yield and 98% diastereomeric excess. The identity of the desired atropisomer was confirmed by X-ray crystallography.
-
Amide Coupling to form this compound: The resolved carboxylic acid is converted to its acid chloride using oxalyl chloride. The resulting acid chloride is then reacted with 4-(methylsulfonyl)aniline (65) to form the final amide bond. A concomitant reaction of the free alcohol with oxalyl chloride and the aniline forms an oxamate intermediate.
-
Hydrolysis and Crystallization: The oxamate intermediate is hydrolyzed with potassium hydroxide, and the final product, this compound, is purified by crystallization from ethanol and water, yielding the product in 89% yield from intermediate 64.
Purification and Characterization:
-
Crystallization: The final product is purified by crystallization from an ethanol/water mixture.
-
Analytical Methods: High-performance liquid chromatography (HPLC) is a key analytical technique for assessing the purity and separating the atropisomers of this compound. While specific parameters for this compound are proprietary, methods for similar non-steroidal MRAs like finerenone often utilize a C18 column with a mobile phase consisting of acetonitrile and a phosphate buffer.
Alternative Synthesis of a Pyrrole Intermediate
A patent application describes an alternative, potentially more industrially scalable, synthesis for a key pyrrole intermediate. This method avoids the use of expensive palladium catalysts.
Experimental Workflow for Intermediate IV:
Caption: Alternative synthesis of a key pyrrole intermediate for this compound.
Mechanism of Action: Mineralocorticoid Receptor Antagonism
This compound functions as a highly selective antagonist of the mineralocorticoid receptor (MR). The MR, a nuclear hormone receptor, is activated by aldosterone, a key hormone in the regulation of blood pressure and electrolyte balance.
Signaling Pathway of Aldosterone and Blockade by this compound
Aldosterone binding to the MR triggers a cascade of events leading to sodium and water retention and potassium excretion, primarily in the kidneys. This contributes to an increase in blood volume and blood pressure. Overactivation of the MR is implicated in the pathophysiology of hypertension and organ damage.
This compound competitively binds to the MR, preventing aldosterone from activating it. This blockade inhibits the downstream signaling cascade, leading to a decrease in sodium and water reabsorption and a reduction in blood pressure. The non-steroidal nature of this compound contributes to its high selectivity for the MR, minimizing off-target effects on other steroid hormone receptors that are often associated with older steroidal MRAs.
Mineralocorticoid Receptor Signaling Pathway and this compound's Point of Intervention:
Caption: Aldosterone signaling pathway and the inhibitory action of this compound.
Quantitative Data
Preclinical Data
| Parameter | Value | Species/System | Reference |
| MR Binding Affinity (IC50) | 9.43 x 10⁻⁹ mol/L | Rat Kidney | PMDA Report |
| MR Transcriptional Activity (IC50) | 3.7 nmol/L | Human MR | PMDA Report |
| MR Transcriptional Activity (IC50) | 4.9 nmol/L | Rat MR | PMDA Report |
| Selectivity | >1,000-fold for MR over other steroid hormone receptors | In vitro | |
| Oral Bioavailability | 61.0 - 127% | Rat | |
| Oral Bioavailability | 63.7 - 73.8% | Monkey | |
| Main Excretion Route | Feces | Rat and Monkey |
Clinical Data: Pharmacokinetics in Humans
| Parameter | Value | Population | Reference |
| Half-life (Radioactivity) | ~30 hours | Healthy Male Subjects | |
| Total Radioactivity Recovery | 92.5% | Healthy Male Subjects | |
| Urinary Excretion | 38.5% | Healthy Male Subjects | |
| Fecal Excretion | 54.0% | Healthy Male Subjects | |
| Metabolism | Oxidation (CYP3A), Glucuronidation, Hydrolysis | In vitro / Human |
Clinical Data: Efficacy in Essential Hypertension (ESAX-HTN Study)
| Treatment Group | Change in Sitting Systolic BP (mmHg) | Change in Sitting Diastolic BP (mmHg) | Reference |
| This compound 2.5 mg/day | Non-inferior to Eplerenone 50 mg/day | Non-inferior to Eplerenone 50 mg/day | |
| This compound 5 mg/day | Significantly greater reduction than 2.5 mg/day | Significantly greater reduction than 2.5 mg/day |
Clinical Data: Long-term Efficacy (Phase 3 Study)
| Treatment Group | Change in Sitting SBP/DBP at Week 12 (mmHg) | Change in Sitting SBP/DBP at Week 52 (mmHg) | Reference |
| Monotherapy | -16.3 / -7.0 | -23.7 / -12.3 | |
| + Calcium Channel Blocker | -14.8 / -8.2 | -20.5 / -13.1 | |
| + RAS Inhibitor | -16.8 / -9.6 | -23.0 / -12.6 |
Conclusion
This compound represents a significant advancement in the management of hypertension through its potent and selective antagonism of the mineralocorticoid receptor. Its well-defined synthesis pathway and clear mechanism of action, supported by robust preclinical and clinical data, establish it as a valuable therapeutic option for healthcare professionals. The non-steroidal structure of this compound translates to a favorable safety profile with a lower incidence of the endocrine-related side effects observed with older steroidal MRAs. Further research and clinical experience will continue to elucidate the full potential of this compound in cardiovascular medicine.
References
Esaxerenone Pharmacokinetics and Bioavailability in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and bioavailability of esaxerenone, a novel, non-steroidal, selective mineralocorticoid receptor antagonist. The data presented is compiled from studies in key animal models and is intended to inform further research and development efforts.
Executive Summary
This compound has demonstrated high oral bioavailability and widespread tissue distribution in preclinical animal models, primarily rats and cynomolgus monkeys. The compound is cleared mainly through metabolism, with distinct pathways observed between species. Fecal excretion is the predominant route of elimination. This document summarizes the key pharmacokinetic parameters, details the experimental methodologies used in these studies, and provides visual representations of the experimental workflow and metabolic pathways.
Pharmacokinetic Parameters
The pharmacokinetic profile of this compound has been characterized following both intravenous and oral administration in rats and cynomolgus monkeys. The quantitative data from these studies are summarized below for comparative analysis.
Table 1: Intravenous Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Total Body Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (t½) (h) |
| Rat | 0.1 | 6.69 | 2.49 | ~6-7 |
| 0.3 | 4.88 | 1.95 | ||
| 1 | 3.53 | 1.47 | ||
| 3 | 4.03 | 1.63 | ||
| Cynomolgus Monkey | 0.1 | 3.69 | 1.54 | ~10-13 |
| 0.3 | 2.79 | 1.34 | ||
| 1 | 3.14 | 1.42 | ||
| 3 | 3.10 | 1.41 |
Data compiled from references[1][2][3].
Table 2: Oral Pharmacokinetic Parameters and Bioavailability of this compound
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) |
| Rat | 0.1 | - | 2.0 - 4.5 | - | 61.0 - 127 |
| 0.3 | - | - | |||
| 1 | - | - | |||
| 3 | - | - | |||
| Cynomolgus Monkey | 0.1 | - | 2.0 - 4.5 | - | 63.7 - 73.8 |
| 0.3 | - | - | |||
| 1 | - | - | |||
| 3 | - | - |
Data compiled from references[1][2]. Cmax and AUC values were dose-dependent but specific values for each dose were not consistently reported in the provided search results.
Experimental Protocols
The following section details the methodologies employed in the pharmacokinetic studies of this compound in animal models.
Animal Models
-
Rat Studies : Male Sprague-Dawley rats, 8 weeks old, with a body weight of 285–313 g were used.
-
Monkey Studies : Male cynomolgus monkeys, 3–5 years old, with a body weight of 3.37–4.48 kg were used.
-
Ethical Considerations : All animal experiments were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee of Daiichi Sankyo Co., Ltd.
Drug Formulation and Administration
-
Vehicle : this compound was dissolved in a vehicle consisting of 10% dimethylacetamide (DMA), 10% Tween 80, and 80% physiological saline.
-
Administration :
-
Oral (PO) : Administered via gavage.
-
Intravenous (IV) : Administered as a bolus injection.
-
-
Dosing : Doses of 0.1, 0.3, 1, and 3 mg/kg were administered to both rats and monkeys. Four animals were used per group.
Sample Collection and Analysis
-
Blood Sampling : Blood samples were collected at predetermined time points following drug administration. Plasma was separated by centrifugation.
-
Bioanalysis : Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis
Pharmacokinetic parameters were calculated using non-compartmental analysis. These parameters included:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Total body clearance (CL)
-
Volume of distribution at steady state (Vss)
-
Terminal half-life (t½)
-
Absolute bioavailability (F), calculated as (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.
Tissue Distribution and Excretion Studies
-
Radiolabeled Compound : [14C]this compound was used to investigate tissue distribution and excretion.
-
Quantitative Whole-Body Autoradiography (QWBA) : This technique was used to assess the distribution of radioactivity in tissues.
-
Excretion : Urine and feces were collected to determine the primary route of excretion of radioactivity.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the pharmacokinetic studies of this compound in animal models.
References
- 1. Pharmacokinetics, distribution, and disposition of this compound, a novel, highly potent and selective non-steroidal mineralocorticoid receptor antagonist, in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Absolute Bioavailability of this compound and Food Effects on its Pharmacokinetics After a Single Oral Dose in Healthy Japanese Subjects: An Open-Label Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Esaxerenone in Diabetic Nephropathy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Esaxerenone, a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist, has demonstrated significant promise in preclinical models of diabetic nephropathy. This technical guide synthesizes the available preclinical evidence, detailing the quantitative effects of this compound on key markers of kidney damage, outlining the experimental methodologies employed in these studies, and visualizing the core signaling pathways through which this compound exerts its renoprotective effects. The data consistently indicate that this compound mitigates albuminuria, reduces renal inflammation and fibrosis, and ameliorates glomerular hyperfiltration in various animal models of diabetic kidney disease. These effects appear to be mediated, at least in part, through the inhibition of the mineralocorticoid receptor-driven transforming growth factor-beta 1 (TGF-β1) and vascular endothelial growth factor A (VEGFA) signaling pathways.
Introduction: The Role of Mineralocorticoid Receptor Activation in Diabetic Nephropathy
Diabetic nephropathy is a leading cause of chronic kidney disease and end-stage renal disease worldwide. A key player in the pathophysiology of this condition is the overactivation of the mineralocorticoid receptor by its ligand, aldosterone. This aberrant signaling cascade triggers a downstream inflammatory and fibrotic response within the kidney, contributing to glomerulosclerosis, tubular atrophy, and a progressive decline in renal function. This compound has emerged as a therapeutic agent that selectively blocks this receptor, offering a targeted approach to disrupting these pathological processes. Preclinical studies have been instrumental in elucidating the mechanisms and efficacy of this compound in a diabetic nephropathy context.
Quantitative Preclinical Efficacy of this compound
Multiple preclinical studies have quantified the beneficial effects of this compound in various animal models of diabetic nephropathy. The following tables summarize the key findings, showcasing the impact of this compound on albuminuria, inflammatory markers, and markers of fibrosis.
Table 1: Effect of this compound on Urinary Albumin-to-Creatinine Ratio (UACR) in Animal Models of Diabetic Nephropathy
| Animal Model | Treatment Group | Dosage | Duration | Change in UACR from Baseline | Reference |
| KK-Ay Mice (Type 2 Diabetes) | This compound + Olmesartan | 3 mg/kg + 1 mg/kg | 56 days | -1.750 g/gCre (vs. +0.339 g/gCre in vehicle) | [1][2] |
| db/db Mice (Type 2 Diabetes) | This compound | Not Specified | Not Specified | Significant reduction in urinary albumin excretion | [3] |
Table 2: Effect of this compound on Markers of Renal Inflammation in Animal Models
| Animal Model | Marker | Treatment Group | Dosage | Outcome | Reference |
| Aldosterone-Infused Mice | Macrophage Infiltration (F4/80, CD68) | This compound | Not Specified | Inhibited the increase in infiltrating macrophages | [4][5] |
| KK-Ay Mice (Type 2 Diabetes) | Urinary MCP-1 | This compound + Olmesartan | 3 mg/kg + 1 mg/kg | Reduced urinary excretion |
Table 3: Effect of this compound on Markers of Renal Fibrosis in Animal Models
| Animal Model | Marker | Treatment Group | Dosage | Outcome | Reference |
| Aldosterone-Infused Mice | Renal Fibrosis | This compound | Not Specified | Reversed renal fibrosis | |
| Aldosterone-Infused Mice | TGF-β1 Expression | This compound | Not Specified | Antagonized upregulation | |
| Aldosterone-Infused Mice | Endothelial-Mesenchymal Transition (EndMT) | This compound | Not Specified | Alleviated EndMT |
Key Preclinical Experimental Protocols
The following sections detail the methodologies from key preclinical studies that have investigated the efficacy of this compound in diabetic nephropathy.
Aldosterone-Induced Renal Injury Model
-
Animal Model: Male C57BL/6 mice.
-
Induction of Disease: Continuous infusion of aldosterone via osmotic pumps. In some studies, uninephrectomy was performed to exacerbate the effects of aldosterone.
-
Treatment: this compound administered orally.
-
Key Assessments:
-
Renal Fibrosis: Masson's trichrome staining of kidney sections to assess collagen deposition.
-
Inflammation: Immunohistochemical staining for macrophage markers (F4/80, CD68).
-
Signaling Pathway Analysis: Western blot and quantitative real-time PCR for TGF-β1 and VEGFA expression in kidney tissue.
-
Endothelial-Mesenchymal Transition (EndMT): Immunofluorescence staining for endothelial (CD34, CD105) and mesenchymal (α-SMA) markers.
-
Type 2 Diabetes Mellitus Models
-
Animal Models:
-
KK-Ay Mice: A model of type 2 diabetes with obesity and insulin resistance.
-
db/db Mice: A model of type 2 diabetes characterized by obesity, hyperglycemia, and insulin resistance.
-
-
Treatment: this compound administered orally, in some cases in combination with an angiotensin II receptor blocker (olmesartan).
-
Key Assessments:
-
Albuminuria: Measurement of urinary albumin and creatinine to determine the UACR.
-
Glomerular Hyperfiltration: In vivo multiphoton imaging to assess single-nephron glomerular filtration rate (SNGFR).
-
Podocyte Injury: Measurement of urinary podocalyxin.
-
Inflammation: Measurement of urinary monocyte chemoattractant protein-1 (MCP-1).
-
Signaling Pathways Modulated by this compound
The renoprotective effects of this compound are underpinned by its ability to modulate specific signaling pathways that are dysregulated in diabetic nephropathy.
The Aldosterone/MR/TGF-β1 Pathway in Renal Fibrosis
In diabetic nephropathy, elevated aldosterone levels lead to the activation of the mineralocorticoid receptor in various renal cells, including macrophages. This activation upregulates the expression of TGF-β1, a potent pro-fibrotic cytokine. TGF-β1, in turn, promotes the transition of macrophages and endothelial cells into myofibroblasts, which are key contributors to the deposition of extracellular matrix and the development of renal fibrosis. This compound, by blocking the MR, effectively interrupts this pathological cascade.
Caption: Aldosterone/MR/TGF-β1 signaling pathway in renal fibrosis.
The Aldosterone/MR/VEGFA Pathway in Renal Angiogenesis and Inflammation
Mineralocorticoid receptor activation in macrophages also stimulates the secretion of VEGFA. While VEGFA is a key regulator of angiogenesis, in the context of diabetic nephropathy, its dysregulation contributes to pathological neovascularization and inflammation. This compound has been shown to inhibit the aldosterone-induced secretion of VEGFA from macrophages, thereby mitigating these detrimental effects.
Caption: Aldosterone/MR/VEGFA signaling in inflammation.
Experimental Workflow Overview
The preclinical investigation of this compound in diabetic nephropathy typically follows a structured workflow, from disease induction to multi-level analysis.
Caption: General experimental workflow for preclinical studies.
Conclusion and Future Directions
The preclinical evidence strongly supports the therapeutic potential of this compound in the management of diabetic nephropathy. Its targeted mechanism of action, focused on the selective blockade of the mineralocorticoid receptor, effectively mitigates the downstream inflammatory and fibrotic pathways that drive disease progression. The quantitative data from various animal models consistently demonstrate its ability to reduce albuminuria and protect against renal structural damage.
Future preclinical research could further explore the long-term effects of this compound on renal function and survival, investigate its efficacy in combination with other classes of drugs for diabetic kidney disease, and further delineate its impact on specific renal cell types, such as podocytes and mesangial cells. These studies will continue to build upon the solid foundation of preclinical evidence and inform the ongoing clinical development of this compound as a valuable therapeutic option for patients with diabetic nephropathy.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic reduction in albuminuria in type 2 diabetic mice by this compound (CS-3150), a novel nonsteroidal selective mineralocorticoid receptor blocker, combined with an angiotensin II receptor blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nonsteroidal Mineralocorticoid Receptor Blocker this compound reduces glomerular hyperfiltration and albuminuria. | Read by QxMD [read.qxmd.com]
- 4. This compound Inhibits Renal Angiogenesis and Endothelial-Mesenchymal Transition via the VEGFA and TGF-β1 Pathways in Aldosterone-Infused Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits the macrophage-to-myofibroblast transition through mineralocorticoid receptor/TGF-β1 pathway in mice induced with aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
Esaxerenone's Impact on Gene Expression Downstream of Mineralocorticoid Receptor Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Esaxerenone is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist. Its high affinity and selectivity for the MR result in a potent and targeted inhibition of the downstream signaling pathways activated by aldosterone. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a particular focus on its impact on gene expression. This document summarizes key quantitative data on gene expression changes, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.
Introduction
The mineralocorticoid receptor (MR) is a nuclear hormone receptor that plays a crucial role in regulating electrolyte and water balance through its activation by aldosterone.[1] However, excessive MR activation is implicated in the pathophysiology of various cardiovascular and renal diseases, promoting inflammation, fibrosis, and tissue damage.[1][2] this compound emerges as a promising therapeutic agent by selectively blocking the MR, thereby mitigating the detrimental effects of its overactivation.[1][3] Unlike traditional steroidal MR antagonists, this compound's non-steroidal structure offers a more favorable side-effect profile. This guide delves into the molecular consequences of this compound's interaction with the MR, specifically focusing on the modulation of downstream gene expression.
Mechanism of Action: Inhibition of MR-Mediated Gene Transcription
This compound exerts its effects by competitively binding to the ligand-binding domain of the mineralocorticoid receptor, preventing the conformational changes required for its activation by aldosterone. This blockade inhibits the translocation of the MR to the nucleus, its binding to mineralocorticoid response elements (MREs) in the promoter regions of target genes, and the subsequent recruitment of co-activators, ultimately leading to the suppression of gene transcription.
References
Methodological & Application
Application Notes and Protocols for Administering Esaxerenone to Diabetic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esaxerenone is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[1][2] Its potential therapeutic applications in diabetic complications, such as diabetic nephropathy and cardiovascular dysfunction, are of significant interest.[1][3][4] These application notes provide a comprehensive overview and detailed protocols for the administration of this compound to various diabetic mouse models, based on findings from recent preclinical studies. The protocols outlined below are intended to serve as a guide for researchers investigating the efficacy and mechanisms of this compound in the context of diabetes.
Mechanism of Action
This compound functions by selectively blocking the mineralocorticoid receptor, thereby inhibiting the actions of aldosterone. Overactivation of the MR pathway is implicated in the pathogenesis of various diseases, including hypertension and organ damage associated with chronic heart and kidney conditions. In the context of diabetes, MR overactivation can promote inflammation, fibrosis, and endothelial dysfunction. By antagonizing the MR, this compound helps to mitigate these pathological processes, offering potential protective effects on the kidneys and vasculature, in some cases, independent of blood pressure reduction.
Signaling Pathway of this compound in Diabetic Endothelial Dysfunction
Caption: this compound blocks aldosterone-mediated MR activation, improving endothelial function.
Experimental Protocols
Protocol 1: Induction of Type 1 Diabetes and this compound Administration in C57BL/6 Mice
This protocol is adapted from studies investigating the effects of this compound on diabetes-induced vascular dysfunction.
1. Animal Model:
-
Species: Male C57BL/6J mice.
-
Age: 8 weeks old.
2. Induction of Diabetes:
-
Administer a single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 150 mg/kg.
-
Dissolve STZ in a citrate buffer vehicle.
-
Administer the vehicle alone to the control group.
-
Confirm diabetes three days post-injection by measuring blood glucose levels. Mice with glucose levels ≥ 16.7 mmol/L are considered diabetic.
3. This compound Administration:
-
Dosage: 3 mg/kg/day.
-
Formulation: Prepare a suspension of this compound in a vehicle such as carboxymethyl cellulose.
-
Route of Administration: Oral gavage.
-
Frequency: Once daily.
-
Duration: 3 weeks.
-
Groups:
-
Non-diabetic control + Vehicle
-
Diabetic + Vehicle
-
Diabetic + this compound (3 mg/kg/day)
-
4. Sample Collection and Analysis:
-
Blood Collection: Collect blood samples for the analysis of metabolic parameters (glucose, lipids), renal function (BUN, creatinine), and plasma aldosterone.
-
Tissue Collection: Harvest aortic segments for vascular reactivity assays and protein expression analysis (e.g., eNOS phosphorylation).
-
Blood Pressure Measurement: Monitor systolic blood pressure in conscious mice.
Protocol 2: this compound Administration in a Type 2 Diabetic Mouse Model (KK-Ay)
This protocol is based on a study evaluating the renoprotective effects of this compound in a type 2 diabetes model.
1. Animal Model:
-
Species: Male KK-Ay mice (Type 2 diabetes model).
-
Control: C57BL/6J mice (non-diabetic control).
2. This compound Administration:
-
Dosage: 3 mg/kg/day.
-
Route of Administration: Oral administration.
-
Frequency: Once daily.
-
Duration: 56 days (8 weeks).
-
Groups:
-
Non-diabetic control (C57BL/6J) + Vehicle
-
Diabetic (KK-Ay) + Vehicle
-
Diabetic (KK-Ay) + this compound (3 mg/kg)
-
Optional: Combination therapy groups (e.g., with an angiotensin II receptor blocker like olmesartan at 1 mg/kg).
-
3. Sample Collection and Analysis:
-
Urine Collection: Collect urine to measure urinary albumin-to-creatinine ratio (UACR) and other biomarkers like podocalyxin and monocyte chemoattractant protein-1 (MCP-1).
-
Blood Collection: Measure fasting blood glucose and serum potassium levels.
-
Blood Pressure Measurement: Monitor systolic blood pressure.
Experimental Workflow
Caption: General workflow for this compound studies in diabetic mice.
Data Presentation
The following tables summarize the quantitative data from studies administering this compound to diabetic mouse models.
Table 1: Effects of this compound on Metabolic and Renal Parameters in STZ-Induced Diabetic C57BL/6 Mice
| Parameter | Non-Diabetic Control | Diabetic + Vehicle | Diabetic + this compound (3 mg/kg/day) |
| Body Weight (g) | Data not consistently reported | No significant change vs. control | No significant effect vs. vehicle |
| Blood Glucose (mg/dL) | ~150-200 | Significantly elevated | No significant effect vs. vehicle |
| Glycoalbumin (%) | Data not consistently reported | Significantly elevated | No significant effect vs. vehicle |
| Total Cholesterol (mg/dL) | Data not consistently reported | Elevated | No significant effect vs. vehicle |
| Triglycerides (mg/dL) | Data not consistently reported | Elevated | No significant effect vs. vehicle |
| BUN (mg/dL) | Data not consistently reported | No significant change | No significant effect vs. vehicle |
| Creatinine (mg/dL) | Data not consistently reported | No significant change | No significant effect vs. vehicle |
| Plasma Aldosterone | Normal | Elevated (P<0.05) | Further enhanced |
| Blood Pressure | Normal | No significant change | No significant effect vs. vehicle |
Data compiled from a study with a 3-week treatment duration.
Table 2: Effects of this compound on Renal Parameters in KK-Ay Type 2 Diabetic Mice
| Parameter | Diabetic + Vehicle | Diabetic + this compound (3 mg/kg) + Olmesartan (1 mg/kg) |
| Change in UACR (g/gCre) from baseline at week 8 | +0.339 | -1.750 (P < 0.002 vs. vehicle) |
| Systolic Blood Pressure | No significant change | No significant effect vs. vehicle |
| Fasting Blood Glucose | No significant change | No significant effect vs. vehicle |
| Serum K+ | No significant change | No significant effect vs. vehicle |
| Urinary Podocalyxin Excretion | Increased | Reduced |
| Urinary MCP-1 Excretion | Increased | Reduced |
Data from a 56-day combination therapy study. UACR stands for Urinary Albumin-to-Creatinine Ratio.
Conclusion
The administration of this compound to diabetic mouse models has been shown to ameliorate endothelial dysfunction and reduce albuminuria, key complications of diabetes. Notably, these beneficial effects can occur without significant alterations in blood glucose, lipid levels, or blood pressure, suggesting a direct protective mechanism on the vasculature and kidneys. The protocols and data presented here provide a valuable resource for researchers aiming to further elucidate the therapeutic potential of this compound in diabetic settings. Careful consideration of the specific mouse model, duration of treatment, and relevant endpoints is crucial for designing effective preclinical studies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Synergistic reduction in albuminuria in type 2 diabetic mice by this compound (CS-3150), a novel nonsteroidal selective mineralocorticoid receptor blocker, combined with an angiotensin II receptor blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The renoprotective effect of this compound independent of blood pressure lowering: a post hoc mediation analysis of the ESAX-DN trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Protects against Diabetic Cardiomyopathy via Inhibition of the Chemokine and PI3K-Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Cell-Based Assay to Measure Esaxerenone's MR Antagonist Activity
Introduction
Esaxerenone is a novel, non-steroidal, and highly selective antagonist of the Mineralocorticoid Receptor (MR).[1][2] Its primary mechanism of action involves blocking the binding of aldosterone to the MR, which in turn inhibits the receptor's activation and subsequent translocation to the nucleus. This blockage prevents the transcription of specific genes responsible for sodium and water reabsorption.[1] Consequently, this compound is effective in treating conditions such as hypertension and diabetic nephropathy.[1][3]
These application notes provide a detailed protocol for a cell-based reporter gene assay to quantify the antagonist activity of this compound on the human Mineralocorticoid Receptor. This assay is a fundamental tool for researchers in pharmacology and drug development to determine the potency and selectivity of MR antagonists.
Principle of the Assay
The assay utilizes a mammalian cell line genetically engineered to express the human Mineralocorticoid Receptor (MR). These cells also contain a reporter gene, typically firefly luciferase, under the control of a promoter with MR-responsive elements.
When the cells are stimulated with an MR agonist, such as aldosterone, the activated MR binds to the responsive elements on the promoter, driving the expression of the luciferase gene. The resulting luciferase activity is proportional to the level of MR activation and can be quantified by measuring the light produced upon the addition of a luciferase substrate.
To measure the antagonist activity of this compound, the cells are co-incubated with a fixed concentration of aldosterone and varying concentrations of this compound. This compound competes with aldosterone for binding to the MR, thereby inhibiting the aldosterone-induced expression of the luciferase gene. The potency of this compound as an MR antagonist is determined by measuring the concentration-dependent decrease in luciferase activity, from which an IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) can be calculated.
Data Presentation
The potency of this compound as an MR antagonist has been determined in cell-based assays, demonstrating significantly higher affinity compared to other MR antagonists like spironolactone and eplerenone.
| Compound | IC50 (nM) | Selectivity for MR over other steroid hormone receptors |
| This compound | 3.7 | >1000-fold |
| Spironolactone | 66 | Lower than this compound |
| Eplerenone | 970 | Lower than this compound |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of Mineralocorticoid Receptor activation and its antagonism by this compound, as well as the experimental workflow for the cell-based assay.
Experimental Protocols
This protocol is adapted from standard procedures for commercially available Mineralocorticoid Receptor reporter assay kits.
Materials:
-
Human Mineralocorticoid Receptor (MR) reporter cell line
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Aldosterone (MR agonist)
-
This compound (test compound)
-
Spironolactone or Eplerenone (positive control antagonists)
-
Dimethyl Sulfoxide (DMSO)
-
White, opaque 96-well cell culture plates
-
Luciferase detection reagent
-
Luminometer
Methods:
1. Cell Culture and Maintenance:
-
Culture the MR reporter cells in the recommended medium supplemented with FBS and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
2. Assay Protocol:
Day 1: Cell Seeding and Compound Addition
-
Cell Preparation: Harvest the cells using Trypsin-EDTA, neutralize with culture medium, and centrifuge. Resuspend the cell pellet in fresh, serum-free medium to the desired concentration (typically 2 x 10^5 cells/mL).
-
Cell Seeding: Dispense 100 µL of the cell suspension into each well of a white, opaque 96-well plate.
-
Pre-incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in serum-free medium to create a range of test concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <0.1%).
-
Prepare solutions for positive controls (Spironolactone or Eplerenone) and a vehicle control (medium with the same final concentration of DMSO).
-
-
Antagonist Addition: Add 50 µL of the diluted this compound, positive controls, or vehicle control to the respective wells.
-
Agonist Addition: Prepare a stock solution of Aldosterone. Dilute it in serum-free medium to a concentration that is 4 times the final desired concentration (typically an EC80 concentration, which should be predetermined). Add 50 µL of the diluted Aldosterone to all wells except for the no-agonist control wells. For the no-agonist control, add 50 µL of serum-free medium.
-
Incubation: Gently mix the plate and incubate overnight (18-24 hours) at 37°C in a 5% CO2 incubator.
Day 2: Measurement of Luciferase Activity
-
Reagent Equilibration: Allow the 96-well plate and the luciferase detection reagent to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of the luciferase detection reagent to each well.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes to allow for cell lysis and the luciferase reaction to stabilize.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
3. Data Analysis:
-
Data Normalization:
-
Subtract the average luminescence of the no-agonist control wells from all other readings.
-
Normalize the data by expressing the luminescence of each well as a percentage of the average luminescence of the vehicle control (agonist only) wells.
-
-
Dose-Response Curve: Plot the normalized luminescence values against the logarithm of the this compound concentration.
-
IC50 Calculation: Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
Conclusion
This cell-based reporter assay provides a robust and sensitive method for quantifying the MR antagonist activity of this compound. The detailed protocol and understanding of the underlying principles will enable researchers to accurately assess the potency of this compound and other potential MR antagonists, facilitating further drug development and pharmacological studies.
References
Application Note: Quantification of Esaxerenone in Human Plasma by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Esaxerenone in human plasma. The described method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and supporting drug development programs. The protocol includes a detailed procedure for plasma sample preparation, optimized chromatographic conditions, and specific mass spectrometric parameters for the accurate quantification of this compound.
Introduction
This compound is a novel, non-steroidal, selective mineralocorticoid receptor (MR) blocker.[1][2] It is utilized in the treatment of hypertension and is under investigation for diabetic nephropathy.[1] Accurate measurement of this compound concentrations in plasma is essential for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals to reliably quantify this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled this compound (Internal Standard, IS)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu or equivalent HPLC/UHPLC system
-
Mass Spectrometer: AB SCIEX API 4000 triple quadrupole mass spectrometer or equivalent, equipped with a TurboIonSpray source.[1][3]
-
Analytical Column: CAPCELL PAK C18 MGIII (2.0 x 150 mm, 5 µm) or equivalent.
Chromatographic and Mass Spectrometric Conditions
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | CAPCELL PAK C18 MGIII (2.0 x 150 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with acetonitrile and water containing 0.1% formic acid. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Interface | TurboIonSpray |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: m/z 465 → 365 Internal Standard: m/z 472 → 370 |
| Collision Gas | Nitrogen |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (IS) in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 acetonitrile:water to create working standards for the calibration curve and quality control samples.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 ng/mL) and QC samples (low, medium, and high concentrations).
Plasma Sample Preparation (Protein Precipitation)
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or QC sample.
-
Internal Standard Addition: Add 50 µL of the internal standard working solution to each tube and vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Injection: Inject the prepared sample into the LC-MS/MS system.
Method Performance
Table 3: Summary of Quantitative Method Performance
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | 3.5% - 3.7% |
| Accuracy (% Bias) | 0.3% - 1.0% |
| Recovery | >85% |
| Matrix Effect | Minimal |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification in plasma.
This compound Mechanism of Action
Caption: this compound blocks the mineralocorticoid receptor signaling pathway.
Conclusion
The LC-MS/MS method detailed in this application note is highly suitable for the quantitative analysis of this compound in human plasma. The protocol demonstrates excellent sensitivity, precision, and accuracy, meeting the requirements for bioanalytical method validation. This method can be readily implemented in clinical and research laboratories to support pharmacokinetic and pharmacodynamic studies of this compound.
References
Application Notes and Protocols: The Use of Esaxerenone in a High-Fat Diet-Induced Obesity Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for studying the effects of esaxerenone, a novel non-steroidal selective mineralocorticoid receptor (MR) blocker, in a high-fat diet (HFD)-induced obesity model in mice. This compound has been shown to ameliorate insulin resistance, a key feature of metabolic syndrome, by reducing inflammation in adipose tissue and improving insulin signaling. The following sections detail the experimental design, methodologies, and expected outcomes based on published studies. This document is intended to serve as a practical guide for researchers investigating the therapeutic potential of this compound in metabolic diseases.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound in HFD-fed mice.
Table 1: Metabolic Parameters in HFD-Fed Mice Treated with this compound
| Parameter | Control (Normal Diet) | HFD + Vehicle | HFD + this compound (3 mg/kg/day) |
| Body Weight | Normal | Significantly Increased | No Significant Change vs. HFD + Vehicle |
| Food Consumption | Normal | No Significant Change | No Significant Change vs. HFD + Vehicle |
| Fasting Blood Glucose | Normal | Significantly Increased | No Significant Change vs. HFD + Vehicle |
| Insulin Resistance (HOMA-IR) | Normal | Significantly Increased | Significantly Decreased (P < 0.05)[1][2] |
| Plasma Lipid Profile | Normal | No Significant Change | No Significant Change vs. HFD + Vehicle[1][2] |
| Plasma Transaminase Levels | Normal | Tendency to Increase | Tendency to Decrease[1] |
Table 2: Effects of this compound on Adipose Tissue in HFD-Fed Mice
| Parameter | Control (Normal Diet) | HFD + Vehicle | HFD + this compound (3 mg/kg/day) |
| Macrophage Accumulation (Mac3-positive cells) | Low | Markedly Increased | Significantly Reduced (P < 0.05) |
| F4/80 Gene Expression (Macrophage marker) | Low | Elevated | Significantly Decreased (P < 0.05) |
| PPARγ Gene Expression | Normal | Reduced | Tendency to Increase |
| Adiponectin Gene Expression | Normal | Reduced | Tendency to Increase |
| Fat Accumulation & Adipocyte Size | Normal | Increased | Suppressed (P < 0.01) |
Table 3: In Vitro Effects of this compound on Insulin Signaling
| Cell Line | Treatment | Effect on PPARγ Expression | Effect on Adiponectin Expression | Effect on Insulin-induced Akt Phosphorylation |
| 3T3-L1 Adipocytes | Aldosterone | Significantly Decreased | Significantly Decreased | Attenuated (P < 0.01) |
| 3T3-L1 Adipocytes | Aldosterone + this compound | Ameliorated | Ameliorated | Ameliorated |
| HepG2 Hepatocytes | Aldosterone | Not Reported | Not Reported | Attenuated (P < 0.01) |
| HepG2 Hepatocytes | Aldosterone + this compound | Not Reported | Not Reported | Ameliorated |
| C2C12 Myotubes | Aldosterone | Not Reported | Not Reported | Attenuated (P < 0.01) |
| C2C12 Myotubes | Aldosterone + this compound | Not Reported | Not Reported | Ameliorated |
Experimental Protocols
High-Fat Diet-Induced Obesity Mouse Model
Objective: To induce obesity and insulin resistance in mice.
Materials:
-
Male C57BL/6 mice (6 weeks old)
-
Normal chow diet (Control)
-
High-fat diet (HFD), 60% fat (e.g., D12492, Research Diets, Inc.)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose solution)
-
Oral gavage needles
Procedure:
-
Acclimatize male C57BL/6 mice for at least one week upon arrival.
-
Divide mice into three groups:
-
Control group: Fed a normal diet.
-
HFD + Vehicle group: Fed a high-fat diet.
-
HFD + this compound group: Fed a high-fat diet.
-
-
Administer this compound (3 mg/kg/day) or vehicle orally by gavage to the respective groups for the duration of the study (typically 12 weeks).
-
Monitor body weight and food consumption regularly.
Glucose and Insulin Tolerance Tests
Objective: To assess glucose metabolism and insulin sensitivity.
a. Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Procedure:
-
After 12 weeks of HFD feeding, fast the mice overnight.
-
Record baseline blood glucose levels from the tail vein.
-
Inject 1 g/kg glucose intraperitoneally.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.
-
b. Insulin Tolerance Test (ITT)
-
Procedure:
-
One week after the GTT, fast the mice for 4-6 hours.
-
Record baseline blood glucose levels.
-
Inject human regular insulin (0.75 U/kg) intraperitoneally.
-
Measure blood glucose levels at 15, 30, and 60 minutes post-injection.
-
Histological Analysis of Adipose Tissue
Objective: To evaluate macrophage infiltration and lipid accumulation in adipose and liver tissues.
a. Immunohistochemistry for Macrophage Marker F4/80
-
Procedure:
-
Euthanize mice and collect visceral adipose tissue.
-
Fix the tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm sections and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with appropriate serum.
-
Incubate with a primary antibody against F4/80.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase conjugate.
-
Visualize with a DAB chromogen solution.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Quantify F4/80-positive cells (macrophages) using light microscopy.
-
b. Oil Red O Staining for Lipid Accumulation in Liver
-
Procedure:
-
Embed fresh liver tissue in OCT compound and freeze.
-
Cut 8-10 µm cryosections and air dry.
-
Fix in 10% formalin.
-
Briefly rinse with 60% isopropanol.
-
Stain with a freshly prepared Oil Red O working solution for 15 minutes.
-
Briefly rinse with 60% isopropanol.
-
Lightly counterstain nuclei with Mayer's hematoxylin.
-
Rinse with distilled water.
-
Mount with an aqueous mounting medium.
-
Visualize lipid droplets (stained red) under a microscope.
-
Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the gene expression of adipokines and inflammatory markers in adipose tissue.
Procedure:
-
Isolate total RNA from visceral adipose tissue using a suitable reagent (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and specific primers for the target genes.
-
Mouse PPARγ:
-
Forward: 5’-ATCTACACGATGCTGGC-3’
-
Reverse: 5’-GGATGTCCTCGATGGG-3’
-
-
Mouse Adiponectin:
-
Forward: 5’-CAGGCATCCCAGGACATCC-3’
-
Reverse: 5’-CCAAGAAGACCTGCATCTCCTTT-3’
-
-
-
Use a housekeeping gene (e.g., β-actin) for normalization.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
Western Blot Analysis
Objective: To determine the phosphorylation status of Akt in response to insulin signaling.
Procedure:
-
Culture 3T3-L1 adipocytes, HepG2 cells, or C2C12 myotubes as per standard protocols.
-
Pre-treat cells with this compound followed by stimulation with aldosterone.
-
Stimulate the cells with insulin (e.g., 100 nM for 15 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Phospho-Akt (Ser473): 1:1000 to 1:2000 dilution.
-
Total Akt: 1:1000 dilution.
-
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein to the total protein.
Visualizations
Caption: Experimental workflow for studying this compound in HFD-induced obese mice.
Caption: Proposed signaling pathway of this compound's effect on insulin sensitivity.
References
Application Notes and Protocols for Esaxerenone Dosage Calculation in In Vivo Rat Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Esaxerenone (CS-3150) is a novel, non-steroidal, highly selective mineralocorticoid receptor (MR) antagonist.[1][2] It has demonstrated potent antihypertensive and organ-protective effects in preclinical studies, making it a compound of significant interest for cardiovascular and renal research.[3][4] These application notes provide a comprehensive guide to dosage calculation, administration, and experimental design for in vivo studies of this compound in rats, based on available pharmacokinetic and pharmacodynamic data.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
This table summarizes the key pharmacokinetic parameters of this compound in rats following single intravenous (IV) and oral (PO) administrations.[1]
| Parameter | Route | Dose Range (mg/kg) | Value |
| Absolute Bioavailability | PO | 0.1 - 3 | 61.0 - 127% |
| Time to Max. Concentration (Tmax) | PO | 0.1 - 3 | 2.0 - 4.5 hours |
| Half-life (t½) | IV & PO | 0.1 - 3 | ~6 - 7 hours |
| Total Body Clearance (CL) | IV | 0.1 - 3 | 3.53 - 6.69 mL/min/kg |
| Volume of Distribution (Vss) | IV | 0.1 - 3 | 1.47 - 2.49 L/kg |
| Primary Route of Excretion | PO | - | Feces |
Table 2: Recommended Oral Dosage Ranges for Efficacy Studies in Rat Models
This table provides guidance on effective oral dosage ranges for this compound in common rat models of hypertension and renal disease.
| Rat Model | Therapeutic Target | Effective Oral Dose Range (mg/kg/day) | Key Findings |
| Dahl Salt-Sensitive Hypertensive Rats | Hypertension, Cardiorenal Injury | 0.5 and higher | Suppressed elevation of systolic blood pressure. |
| Deoxycorticosterone Acetate (DOCA)/Salt-Induced Hypertensive Rats | Hypertension, Cardiorenal Protection | Not specified, but effects observed | Restricted blood pressure elevation and provided cardiorenal protective effects. |
Experimental Protocols
Protocol 1: Evaluation of Antihypertensive Effects of this compound in Dahl Salt-Sensitive Rats
This protocol outlines a typical experiment to assess the efficacy of this compound in a salt-sensitive hypertension model.
1. Animal Model:
- Species: Dahl Salt-Sensitive (DSS) rats.
- Sex: Male.
- Age: 6-8 weeks at the start of the study.
- Acclimatization: Allow at least one week of acclimatization to the facility conditions.
2. Diet and Housing:
- House rats in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
- Provide standard chow and water ad libitum during acclimatization.
- To induce hypertension, switch to a high-salt diet (e.g., 8% NaCl).
3. This compound Preparation and Dosing:
- Vehicle: Prepare a suitable vehicle for oral administration (e.g., 0.5% methylcellulose solution).
- This compound Suspension: Suspend this compound powder in the vehicle to achieve the desired concentrations (e.g., for doses of 0.5, 1, and 3 mg/kg). Ensure the suspension is homogenous by vortexing or stirring before each administration.
- Dosage Calculation: Calculate the volume to be administered to each rat based on its most recent body weight. The administration volume should typically be in the range of 5-10 mL/kg.
- Administration: Administer this compound or vehicle once daily via oral gavage.
4. Oral Gavage Procedure:
- Gently restrain the rat to immobilize its head and straighten its neck and esophagus.
- Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion length.
- Slowly and carefully insert the lubricated, ball-tipped gavage needle into the esophagus. Do not force the needle.
- Once the needle is in place, slowly administer the calculated volume of the this compound suspension or vehicle.
- Gently remove the needle.
- Monitor the animal for any signs of distress immediately after the procedure and again within 12-24 hours.
5. Blood Pressure Measurement:
- Method: Use a non-invasive tail-cuff method for conscious rats.
- Training: Acclimate the rats to the restraining device and tail-cuff procedure for several days before starting baseline measurements to minimize stress-induced blood pressure variations.
- Schedule: Measure systolic blood pressure (SBP) and diastolic blood pressure (DBP) at baseline (before starting treatment) and then at regular intervals (e.g., weekly) throughout the study period.
6. Endpoint Analysis (Example):
- Duration: The study may last for several weeks (e.g., 4-8 weeks) to observe the development of hypertension and the therapeutic effects of this compound.
- Terminal Procedures: At the end of the study, animals may be euthanized for tissue collection.
- Organ Analysis: Collect heart and kidneys to assess for hypertrophy and fibrosis (e.g., by weighing the organs and performing histological analysis).
- Biomarker Analysis: Collect blood and urine samples to measure biomarkers of renal injury (e.g., albuminuria, creatinine).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound on the Mineralocorticoid Receptor signaling pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for an in vivo rat study of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pharmacokinetics, distribution, and disposition of this compound, a novel, highly potent and selective non-steroidal mineralocorticoid receptor antagonist, in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Repeated Oral Administration of this compound on the Pharmacokinetics of Midazolam in Healthy Japanese Males - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
Application Note: Western Blot Protocol for Assessing the Effect of Esaxerenone on eNOS Phosphorylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Endothelial nitric oxide synthase (eNOS) is a critical enzyme in the cardiovascular system, producing nitric oxide (NO) to regulate vascular tone and endothelial function.[1] The activity of eNOS is finely regulated by post-translational modifications, particularly phosphorylation. Phosphorylation at Serine 1177 (Ser1177) is generally associated with eNOS activation, while phosphorylation at Threonine 495 (Thr495) is inhibitory.[2][3] Esaxerenone is a novel, non-steroidal mineralocorticoid receptor (MR) antagonist used for treating hypertension.[4][5] Studies have shown that excessive MR activation, for instance by aldosterone, can lead to endothelial dysfunction by decreasing eNOS Ser1177 phosphorylation and increasing Thr495 phosphorylation. This compound has been demonstrated to counteract these effects, thereby improving endothelial function by promoting the activating phosphorylation of eNOS.
This application note provides a detailed protocol for utilizing Western blotting to investigate and quantify the effects of this compound on the phosphorylation status of eNOS in a cell-based model.
Proposed Signaling Pathway
This compound functions by selectively blocking the mineralocorticoid receptor. In endothelial cells, the MR agonist aldosterone can impair eNOS signaling. This impairment is linked to a decrease in the activating phosphorylation at Ser1177 and an increase in the inhibitory phosphorylation at Thr495. The pathway for Ser1177 phosphorylation often involves Protein Kinase B (Akt). By blocking the MR, this compound is proposed to prevent aldosterone-induced de-phosphorylation of Akt and subsequent modulation of eNOS phosphorylation sites, leading to increased NO production and improved vascular function.
Detailed Experimental Protocol
This protocol is designed for assessing eNOS phosphorylation in Human Umbilical Vein Endothelial Cells (HUVECs).
I. Materials and Reagents
-
Cell Culture: HUVECs, Endothelial Cell Growth Medium, Trypsin-EDTA, PBS.
-
Treatments: this compound (dissolved in DMSO), Aldosterone (dissolved in ethanol or DMSO).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide/Bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS, Laemmli sample buffer.
-
Antibodies:
-
Primary: Rabbit anti-phospho-eNOS (Ser1177), Rabbit anti-phospho-eNOS (Thr495), Mouse anti-total eNOS, Mouse anti-GAPDH or β-actin (loading control).
-
Secondary: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG.
-
-
Transfer: PVDF membrane, Methanol, Transfer buffer.
-
Blocking: 5% Bovine Serum Albumin (BSA) or Casein in TBST.
-
Washing: Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Detection: Enhanced Chemiluminescence (ECL) substrate, Imaging system (e.g., CCD camera-based imager).
II. Step-by-Step Methodology
1. Cell Culture and Treatment a. Culture HUVECs in endothelial cell growth medium until they reach 80-90% confluency. b. Serum-starve the cells for 4-6 hours prior to treatment. c. Pre-treat cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 1 hour. d. Stimulate the cells with Aldosterone (e.g., 100 nM) or vehicle for the desired time (e.g., 30 minutes). e. Experimental groups should include: Vehicle Control, Aldosterone only, this compound only, and this compound + Aldosterone.
2. Protein Extraction (Lysis) a. After treatment, place the culture dish on ice and wash cells twice with ice-cold PBS. b. Add ice-cold RIPA buffer with inhibitors to the dish. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein extract) to a new clean tube.
3. Protein Quantification a. Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions. b. Normalize the concentration of all samples with lysis buffer.
4. SDS-PAGE (Gel Electrophoresis) a. Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel (e.g., 8% polyacrylamide gel). c. Run the gel until the dye front reaches the bottom.
5. Protein Transfer (Blotting) a. Activate a PVDF membrane by soaking it in methanol for 1 minute, followed by equilibration in transfer buffer. b. Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge). c. Perform the protein transfer using a wet or semi-dry transfer system.
6. Blocking a. After transfer, wash the membrane briefly with TBST. b. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Note: Milk is not recommended for phospho-protein detection as it contains casein, a phosphoprotein, which can increase background.
7. Antibody Incubation a. Incubate the membrane with primary antibodies (e.g., anti-p-eNOS Ser1177 and anti-p-eNOS Thr495) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. b. The next day, wash the membrane three times with TBST for 10 minutes each. c. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature. d. Wash the membrane again three times with TBST for 10 minutes each.
8. Detection and Analysis a. Prepare the ECL substrate according to the manufacturer's protocol and incubate the membrane for 1-5 minutes. b. Capture the chemiluminescent signal using an imaging system. c. Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total eNOS and a loading control like GAPDH. d. Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Calculate the ratio of phosphorylated eNOS to total eNOS for each sample.
Experimental Workflow Diagram
Data Presentation and Interpretation
The results of the Western blot should be presented to show the relative changes in eNOS phosphorylation at Ser1177 and Thr495 across different treatment conditions. The band intensity of the phosphorylated eNOS should be normalized to the total eNOS band intensity to account for any variations in protein loading.
Table 1: Hypothetical Densitometry Analysis of eNOS Phosphorylation
| Treatment Group | Relative p-eNOS (Ser1177) / Total eNOS Ratio (Arbitrary Units) | Relative p-eNOS (Thr495) / Total eNOS Ratio (Arbitrary Units) |
| Vehicle Control | 1.00 ± 0.08 | 1.00 ± 0.10 |
| Aldosterone (100 nM) | 0.45 ± 0.06 | 2.10 ± 0.15 |
| This compound (1 µM) | 1.05 ± 0.09 | 0.95 ± 0.11 |
| This compound + Aldosterone | 0.88 ± 0.07 | 1.25 ± 0.12 |
Interpretation:
Based on existing literature, it is expected that Aldosterone treatment will significantly decrease the ratio of p-eNOS (Ser1177)/Total eNOS and increase the ratio of p-eNOS (Thr495)/Total eNOS compared to the vehicle control. Pre-treatment with this compound is expected to reverse these effects, demonstrating its protective role in maintaining eNOS in a more active state.
References
- 1. Endothelial NOS - Wikipedia [en.wikipedia.org]
- 2. A Selective Mineralocorticoid Receptor Blocker, this compound, Attenuates Vascular Dysfunction in Diabetic C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation of Endothelial Nitric-oxide Synthase Regulates Superoxide Generation from the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Nonsteroidal Mineralocorticoid Receptor Blocker this compound on Vasoreactivity to an Endothelial Stimulator in Superior Mesenteric Arteries of Type 2 Diabetic Goto-Kakizaki Rat [jstage.jst.go.jp]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
Preparing Esaxerenone for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esaxerenone is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[1] Its high affinity and selectivity for the MR make it a valuable tool for in vitro studies investigating the roles of MR activation in various cellular processes.[1][2] Proper preparation of this compound is critical for obtaining reliable and reproducible results in cell culture experiments. This document provides detailed application notes and protocols for the solubilization, storage, and application of this compound in a laboratory setting.
Physicochemical Properties and Solubility
A clear understanding of this compound's properties is fundamental to its effective use in cell culture.
| Property | Value | Reference |
| Molecular Formula | C22H21F3N2O4S | [3] |
| Molecular Weight | 466.47 g/mol | [3] |
| Appearance | White to light yellow solid | |
| Water Solubility | 0.00475 mg/mL | |
| Solubility in DMSO | ≥ 100 mg/mL (214.38 mM) |
Note: It is recommended to use freshly opened, anhydrous DMSO for optimal solubility, as hygroscopic DMSO can significantly impact the dissolution of the compound. If precipitation occurs, gentle warming and/or sonication can aid in dissolution.
Mechanism of Action and Signaling Pathways
This compound functions as a selective antagonist of the mineralocorticoid receptor (MR), a nuclear hormone receptor activated by aldosterone. By binding to the MR, this compound blocks the downstream signaling cascades initiated by aldosterone. This inhibition prevents the translocation of the MR to the nucleus, thereby inhibiting the expression of specific genes involved in sodium and water reabsorption.
Recent studies suggest that this compound's therapeutic effects may also be mediated through the modulation of other signaling pathways. For instance, in the context of diabetic cardiomyopathy, this compound has been shown to exert protective effects by influencing the chemokine and PI3K-Akt signaling pathways.
Below is a diagram illustrating the mechanism of action of this compound.
Caption: Mechanism of this compound as an MR antagonist.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM). Refer to the table below for calculations.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.
-
Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.
Stock Solution Preparation Table:
| Desired Stock Concentration | Mass of this compound (for 1 mL DMSO) |
| 10 mM | 4.66 mg |
| 50 mM | 23.32 mg |
| 100 mM | 46.65 mg |
Preparation of Working Solutions for Cell Culture
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed, complete cell culture medium appropriate for your cell line
Protocol:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
-
For example, to prepare a 10 µM working solution from a 10 mM stock solution, you can perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of cell culture medium).
-
Mix the working solution gently but thoroughly by pipetting or inverting the tube.
-
Add the prepared working solution to your cell cultures.
Application in Cell-Based Assays
This compound has been utilized in various in vitro studies to investigate its effects on different cell types.
Experimental Workflow for a Cell-Based Assay:
Caption: A generalized workflow for cell-based experiments with this compound.
Example from Literature:
In a study investigating the effects of this compound on endothelial dysfunction, Human Umbilical Vein Endothelial Cells (HUVECs) were pretreated with 10 nM this compound for 4 hours before stimulation with aldosterone. This concentration was shown to be effective in ameliorating the aldosterone-induced impairment of eNOS phosphorylation.
Another study utilized human aortic smooth muscle cells (HASMCs) to demonstrate the anti-inflammatory effects of this compound. In luciferase reporter assays, 293A cells were co-transfected with expression plasmids and treated with serial dilutions of this compound to determine its IC50 value, which was found to be 9.4 nM for inhibiting aldosterone binding to the MR.
Summary of In Vitro Experimental Parameters:
| Cell Line | This compound Concentration | Incubation Time | Observed Effect | Reference |
| HUVECs | 10 nM | 4 hours (pretreatment) | Ameliorated aldosterone-induced impairment of eNOS phosphorylation | |
| HASMCs | Not specified | Not specified | Anti-inflammatory effects | |
| 293A cells | 2.56 pmol/L - 5 µmol/L | ~24 hours | Inhibition of aldosterone-induced luciferase activity |
Safety Precautions
This compound is a research chemical. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood. Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information.
References
Application Notes and Protocols for Testing Esaxerenone Efficacy in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esaxerenone is a novel, non-steroidal, selective mineralocorticoid receptor (MR) blocker.[1][2] Its primary mechanism of action involves inhibiting the binding of aldosterone to the MR, thereby preventing the downstream signaling that leads to sodium and water retention, potassium excretion, and subsequent increases in blood pressure.[1] This document provides detailed application notes and protocols for utilizing various animal models of hypertension to test the efficacy of this compound. The included protocols are based on established methodologies and published studies.
Mechanism of Action of this compound
This compound selectively antagonizes the mineralocorticoid receptor. In hypertensive states, particularly those driven by aldosterone or characterized by salt sensitivity, the activation of the MR in tissues like the kidneys, heart, and blood vessels contributes to pathology. Aldosterone binding to the MR triggers the transcription of specific genes that regulate ion and water transport, leading to increased blood volume and blood pressure.[1] this compound blocks these effects, leading to antihypertensive and organ-protective benefits.[2]
References
Application Notes and Protocols for Assessing Esaxerenone Target Engagement In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esaxerenone is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[1][2] Its mechanism of action involves blocking the binding of aldosterone to the MR, thereby inhibiting the downstream signaling pathways that lead to sodium and water retention and potassium excretion.[1][3] This makes this compound an effective therapeutic agent for conditions such as hypertension and diabetic nephropathy.[4] Assessing the in vivo target engagement of this compound is crucial for understanding its pharmacodynamics and optimizing its clinical use. This document provides detailed application notes and protocols for key biomarkers to evaluate the biological activity of this compound.
Biomarkers for Target Engagement
The primary biomarkers for assessing this compound's target engagement are directly related to its mechanism of action on the renin-angiotensin-aldosterone system (RAAS) and its physiological consequences. These include:
-
Plasma Renin Activity (PRA): Inhibition of the MR by this compound leads to a compensatory increase in renin secretion.
-
Plasma Aldosterone Concentration (PAC): Similarly, a feedback mechanism results in elevated aldosterone levels.
-
Serum Potassium: MR antagonism reduces potassium excretion, leading to a potential increase in serum potassium levels.
-
Urinary Albumin-to-Creatinine Ratio (UACR): A marker of kidney damage, particularly in diabetic nephropathy, which can be improved by this compound.
-
Brain Natriuretic Peptide (BNP): A marker of cardiac stress that can be modulated by MR antagonists.
Quantitative Biomarker Data
The following table summarizes the quantitative changes in key biomarkers observed in clinical studies of this compound.
| Biomarker | Study Population | Treatment Group | Baseline (Mean ± SD) | End of Treatment (Mean ± SD) | Mean Change from Baseline (95% CI) | Reference |
| Sitting Systolic Blood Pressure (mmHg) | Essential Hypertension | This compound 1.25 mg/day | 155.2 (approx.) | 144.5 (approx.) | -10.7 (-13.2 to -8.2) | |
| This compound 2.5 mg/day | 155.2 (approx.) | 140.9 (approx.) | -14.3 (-16.8 to -11.9) | |||
| This compound 5 mg/day | 155.2 (approx.) | 134.6 (approx.) | -20.6 (-23.0 to -18.2) | |||
| Eplerenone 50-100 mg/day | 155.2 (approx.) | 137.8 (approx.) | -17.4 (-19.9 to -15.0) | |||
| Sitting Diastolic Blood Pressure (mmHg) | Essential Hypertension | This compound 1.25 mg/day | 95.5 (approx.) | 90.5 (approx.) | -5.0 (-6.4 to -3.6) | |
| This compound 2.5 mg/day | 95.5 (approx.) | 87.9 (approx.) | -7.6 (-9.1 to -6.2) | |||
| This compound 5 mg/day | 95.5 (approx.) | 85.1 (approx.) | -10.4 (-11.8 to -9.0) | |||
| Eplerenone 50-100 mg/day | 95.5 (approx.) | 87.0 (approx.) | -8.5 (-9.9 to -7.1) | |||
| Urinary Albumin-to-Creatinine Ratio (UACR) (mg/gCr) | Diabetic Nephropathy | This compound | - | - | -58.3% | |
| Placebo | - | - | +8.3% | |||
| Hypertensive Patients with DKD (Total) | This compound (dose-titration) | - | - | -50.9% (p < 0.001) | ||
| Serum Potassium (mEq/L) | Essential Hypertension | This compound 5 mg/day | - | - | Incidence of ≥5.5 mEq/L: 5.4% (long-term study) | |
| Diabetic Nephropathy | This compound | - | - | Incidence of hyperkalemia: 8.8% | ||
| Placebo | - | - | Incidence of hyperkalemia: 2.2% | |||
| Brain Natriuretic Peptide (BNP) (% change) | Chronic Heart Failure with Hypertension | This compound | - | - | -12.7 ± 45.9% (at 12 months) | |
| Eplerenone | - | - | +15.7 ± 59.7% (at 12 months) |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for biomarker assessment.
Experimental Protocols
Plasma Renin Activity (PRA) Assay (Enzymatic Assay)
Principle: This assay measures the rate of angiotensin I generation from endogenous angiotensinogen by renin in the plasma sample. The generated angiotensin I is then quantified by immunoassay.
Materials:
-
Blood collection tubes with EDTA
-
Refrigerated centrifuge
-
Ice bath
-
Incubator at 37°C
-
pH meter
-
Protease inhibitors (e.g., PMSF)
-
Generation buffer (to maintain pH ~6.0)
-
Angiotensin I ELISA kit
-
Microplate reader
Procedure:
-
Sample Collection: Collect venous blood into a chilled EDTA tube. Immediately place the tube in an ice-water bath.
-
Plasma Separation: Centrifuge the blood sample at 2000 x g for 15 minutes at 4°C.
-
Sample Preparation: Transfer the plasma to a new tube. Add a protease inhibitor to prevent angiotensin I degradation. Adjust the plasma pH to approximately 6.0 using a generation buffer.
-
Incubation: Aliquot the plasma into two tubes. Incubate one tube at 37°C and the other in an ice bath (0-4°C) for a specified time (e.g., 90-180 minutes).
-
Angiotensin I Quantification: Following incubation, quantify the angiotensin I concentration in both the 37°C and 0°C samples using an Angiotensin I ELISA kit according to the manufacturer's instructions.
-
Calculation: Calculate the PRA as the difference in angiotensin I concentration between the 37°C and 0°C samples, expressed as ng/mL/hour.
Plasma Aldosterone Concentration (PAC) Assay (LC-MS/MS)
Principle: This method uses liquid chromatography-tandem mass spectrometry for the highly specific and sensitive quantification of aldosterone in plasma.
Materials:
-
Blood collection tubes with EDTA
-
Centrifuge
-
Supported Liquid Extraction (SLE) plate or liquid-liquid extraction materials
-
Methyl tert-butyl ether (MtBE)
-
Nitrogen evaporator
-
LC-MS/MS system
-
Aldosterone standard and internal standard
Procedure:
-
Sample Collection: Collect venous blood into an EDTA tube.
-
Plasma Separation: Centrifuge the blood sample to obtain plasma.
-
Internal Standard Addition: Add a known amount of aldosterone internal standard to the plasma sample.
-
Extraction: Perform aldosterone extraction from the plasma using either supported liquid extraction with MtBE or a standard liquid-liquid extraction protocol.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the dried extract in the mobile phase.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Separate aldosterone from other components using a suitable column and detect it using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Quantification: Quantify the aldosterone concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of aldosterone.
Serum Potassium Assay
Principle: Serum potassium concentration is typically measured using an ion-selective electrode (ISE), which generates a potential proportional to the potassium ion activity in the sample.
Materials:
-
Serum separator tubes
-
Centrifuge
-
Automated clinical chemistry analyzer with an ISE module
Procedure:
-
Sample Collection: Collect venous blood into a serum separator tube.
-
Serum Separation: Allow the blood to clot and then centrifuge to separate the serum.
-
Analysis: Analyze the serum sample on an automated clinical chemistry analyzer following the manufacturer's protocol for potassium measurement. The analyzer will automatically aspirate the sample and measure the potential difference at the potassium-selective electrode to determine the potassium concentration.
Urinary Albumin-to-Creatinine Ratio (UACR) Assay
Principle: UACR is determined by measuring the concentration of albumin and creatinine in a spot urine sample. The ratio corrects for variations in urine dilution. Albumin is typically measured by immunoturbidimetry, and creatinine by a colorimetric (e.g., Jaffe) or enzymatic method.
Materials:
-
Urine collection container
-
Automated clinical chemistry analyzer
-
Reagents for albumin and creatinine measurement
Procedure:
-
Sample Collection: Collect a first-morning midstream urine sample in a clean container.
-
Analysis: Analyze the urine sample for albumin and creatinine concentrations using an automated clinical chemistry analyzer according to the manufacturer's instructions.
-
Calculation: Calculate the UACR by dividing the albumin concentration (in mg) by the creatinine concentration (in g). The result is expressed as mg/g.
Brain Natriuretic Peptide (BNP) Assay (ELISA)
Principle: This assay uses a sandwich enzyme-linked immunosorbent assay (ELISA) to quantify the amount of BNP in a plasma sample.
Materials:
-
Blood collection tubes with EDTA
-
Refrigerated centrifuge
-
BNP ELISA kit (containing microplate pre-coated with anti-BNP antibody, detection antibody, standards, buffers, and substrate)
-
Microplate reader
Procedure:
-
Sample Collection and Preparation: Collect venous blood into an EDTA tube and immediately place it on ice. Centrifuge at 1000 x g for 15 minutes at 4°C to separate the plasma.
-
Assay Procedure:
-
Bring all reagents and samples to room temperature.
-
Add standards and plasma samples to the wells of the microplate pre-coated with a capture anti-BNP antibody. Incubate as per the kit instructions.
-
Wash the plate to remove unbound substances.
-
Add a biotin-conjugated anti-BNP detection antibody to each well and incubate.
-
Wash the plate again.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate to allow color development in proportion to the amount of BNP bound.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Quantification: Determine the BNP concentration in the samples by interpolating their absorbance values from a standard curve generated using the provided BNP standards.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Daiichi Sankyo Announces Positive Top-line Results from Phase 3 Study in Japan of this compound for Treatment of Essential Hypertension - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
- 3. Blocking mineralocorticoid signaling with this compound reduces atherosclerosis in hyperglycemic ApoE KO mice without affecting blood pressure and glycolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Daiichi Sankyo Announces Positive Results from ESAX-DN Phase 3 Study in Japan of this compound in Patients with Diabetic Nephropathy - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
Troubleshooting & Optimization
Technical Support Center: Esaxerenone Solubility and Handling for In Vitro Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Esaxerenone for reliable and reproducible in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is a BCS Class 2 compound, characterized by low aqueous solubility and high membrane permeability.[1] Its solubility varies significantly across different solvents. Dimethyl sulfoxide (DMSO) is the most effective solvent for preparing high-concentration stock solutions.
Data Presentation: this compound Solubility
| Solvent | Solubility | Concentration (Molar) | Notes |
| Water | ~10 µg/mL[1] | ~0.021 mM | Very poorly soluble. |
| DMSO | ≥ 100 mg/mL[2] | ≥ 214.38 mM | Fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility. Sonication may be needed. |
| Ethanol | 1-10 mg/mL[3] | 2.14 - 21.44 mM | Sparingly soluble. |
Q2: How should I prepare a stock solution of this compound?
A2: Due to its high solubility in DMSO, it is the recommended solvent for preparing concentrated stock solutions.
Experimental Protocols: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound = 466.47 g/mol ).
-
Weigh the this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous, sterile DMSO.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for short intervals to aid dissolution.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Q3: My this compound precipitates when I add it to my aqueous assay buffer or cell culture medium. What should I do?
A3: This is a common issue with hydrophobic compounds like this compound. The key is to minimize the final concentration of the organic solvent (e.g., DMSO) and to employ proper dilution techniques. The final DMSO concentration in most cell-based assays should not exceed 0.5% to avoid solvent-induced toxicity.
Troubleshooting Guide: this compound Precipitation in Aqueous Media
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your in vitro assays.
Mandatory Visualization:
Caption: A decision-making workflow for troubleshooting this compound precipitation.
Issue: Precipitate observed after adding this compound to aqueous buffer or cell culture media.
| Potential Cause | Recommended Solution |
| High Final DMSO Concentration | Ensure the final concentration of DMSO in your assay medium is at a non-toxic and soluble level, typically ≤0.5%. |
| Improper Dilution Technique | Avoid adding the concentrated DMSO stock directly into the full volume of aqueous buffer. Instead, perform a serial or intermediate dilution. First, dilute the stock in a small volume of serum-free media or buffer, mix gently, and then add this to the final volume. |
| Low Temperature of Media | Always use pre-warmed (37°C) media or buffer when preparing your working solutions. Adding a concentrated stock to cold media can cause the compound to precipitate. |
| High Final this compound Concentration | The intended final concentration may exceed the aqueous solubility of this compound. Perform a dose-response experiment to determine the maximum soluble concentration under your specific assay conditions. |
| Media Components | Components in complex media, such as proteins in serum, can sometimes interact with the compound. Consider reducing the serum concentration if your experiment allows. |
Advanced Solutions for Improving this compound Solubility
For assays requiring higher concentrations of this compound, the use of co-solvents or solubilizing agents may be necessary. These formulations have been used for in vivo studies and can be adapted for in vitro applications.
Data Presentation: Co-Solvent Formulations for this compound
| Formulation | Composition | Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (≥ 5.36 mM)[2] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (≥ 5.36 mM) |
Experimental Protocols: Preparing a Co-Solvent Formulation (Example: Formulation 1)
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the this compound DMSO stock.
-
Add the PEG300 and mix thoroughly.
-
Add the Tween-80 and mix until the solution is clear.
-
Finally, add the saline to reach the final desired volume and concentration.
Mandatory Visualization:
Caption: Step-wise workflow for preparing a co-solvent formulation of this compound.
Disclaimer: The information provided is for research use only. It is recommended to validate these protocols for your specific experimental setup. Always include appropriate vehicle controls in your assays.
References
Technical Support Center: Esaxerenone Dosage Optimization for Hyperkalemia Risk Mitigation
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing esaxerenone dosage to minimize the risk of hyperkalemia. The information is presented in a question-and-answer format, supplemented with data tables, detailed experimental protocols, and explanatory diagrams.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it lead to hyperkalemia?
A1: this compound is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[1][2][3] Aldosterone, a mineralocorticoid hormone, typically binds to the MR in the kidneys, leading to sodium and water reabsorption and potassium excretion.[1] this compound works by blocking this binding, which in turn promotes sodium and water excretion, leading to a decrease in blood pressure.[1] However, by inhibiting aldosterone's effect on potassium excretion, this compound can lead to an accumulation of potassium in the blood, a condition known as hyperkalemia.
Q2: What are the key risk factors for developing hyperkalemia when using this compound?
A2: Several factors can increase the risk of developing hyperkalemia during this compound treatment. These include:
-
Chronic Kidney Disease (CKD): Patients with impaired renal function, particularly those with a lower estimated glomerular filtration rate (eGFR), are at a significantly higher risk.
-
Diabetes Mellitus: Individuals with diabetes are more susceptible to hyperkalemia.
-
Concomitant Medications: The use of other drugs that can increase serum potassium, such as renin-angiotensin-aldosterone system (RAAS) inhibitors (e.g., ACE inhibitors, ARBs), poses an additive risk.
-
Baseline Serum Potassium: Patients with higher baseline potassium levels are more likely to experience further elevations.
-
Age: Advanced age can be a contributing risk factor.
-
Higher Doses of this compound: Increased doses of this compound are associated with a higher risk of elevated serum potassium levels.
Q3: What are the recommended starting doses and titration strategies for this compound to minimize hyperkalemia risk?
A3: The recommended starting oral dose of this compound for hypertension is typically 2.5 mg once daily. For patients with an inadequate blood pressure response, the dose can be increased to 5 mg once daily. However, for patients with moderate kidney dysfunction (eGFR between 30 and 60 mL/min/1.73 m²), a lower starting dose of 1.25 mg/day is recommended. Dose escalation should be considered only if serum potassium levels are below a certain threshold (e.g., <5.1 mEq/L in monotherapy or <4.8 mEq/L in combination with a RAAS inhibitor).
Q4: How frequently should serum potassium levels be monitored during this compound administration?
A4: Regular monitoring of serum potassium is crucial. Guidelines for mineralocorticoid receptor antagonists (MRAs) in heart failure suggest monitoring at 1 and 4 weeks after initiation or dose increase, then at 8 and 12 weeks, and every 4 months thereafter. For this compound specifically, clinical studies have shown that increases in serum potassium levels often occur within the first two weeks of treatment. Therefore, more frequent monitoring is warranted during the initial phase of treatment and after any dose adjustments, especially in high-risk patients.
Troubleshooting Guide
Issue: A patient's serum potassium level has risen to ≥5.5 mEq/L after initiating this compound.
Troubleshooting Steps:
-
Confirm the Finding: Repeat the serum potassium measurement to rule out pseudohyperkalemia.
-
Review Concomitant Medications: Assess if the patient is taking any other medications that could contribute to hyperkalemia (e.g., NSAIDs, potassium supplements, other RAAS inhibitors).
-
Dietary Review: Inquire about the patient's dietary potassium intake.
-
Dose Adjustment/Interruption:
-
If serum potassium is >5.5 mmol/L, current guidelines for MRAs recommend halving the dose and monitoring closely.
-
If serum potassium is >6.0 mmol/L, cessation of MRA therapy is advised. Clinical trial protocols for this compound have included discontinuation criteria such as a single reading ≥6.0 mEq/L or two consecutive readings ≥5.5 mEq/L.
-
-
Consider Potassium-Lowering Agents: In some cases, the use of oral potassium binders may be considered to manage hyperkalemia and allow for continued MRA therapy.
Data Presentation
Table 1: Incidence of Hyperkalemia with this compound in Clinical Trials
| Study/Patient Population | This compound Dosage | Incidence of Hyperkalemia (Serum K+ ≥5.5 mEq/L) | Comparator/Control | Reference |
| Essential Hypertension (Long-term study) | 2.5 mg - 5 mg/day | 5.4% | N/A | |
| Essential Hypertension (ESAX-HTN Study) | 2.5 mg/day | 0.9% (two consecutive readings) | Eplerenone 50 mg/day (0%) | |
| 5 mg/day | 0.6% (two consecutive readings) | |||
| Moderate Kidney Dysfunction (Add-on to RAS inhibitor) | 1.25 mg - 5 mg/day | 12.1% (7/58 patients with transient levels ≥5.5 mEq/L) | N/A | |
| Hypertensive patients with T2DM and albuminuria (with/without SGLT2i) | Not specified | 2.0% (with SGLT2i) vs 5.2% (without SGLT2i) | N/A | |
| Meta-analysis of RCTs | Various | 5.4% | Placebo/Usual care |
Experimental Protocols
Protocol: A Phase IV, Open-Label Study to Evaluate a Dose-Titration Strategy for this compound Based on Serum Potassium Monitoring in Patients with Hypertension and Moderate CKD
1. Objective: To assess the safety and efficacy of a potassium-guided dose titration of this compound in hypertensive patients with moderate Chronic Kidney Disease (eGFR 30-59 mL/min/1.73m²).
2. Study Design: A 24-week, multicenter, open-label, single-arm study.
3. Study Population:
- Inclusion Criteria:
- Male or female, aged 18-80 years.
- Diagnosed with essential hypertension.
- eGFR between 30 and 59 mL/min/1.73m².
- Baseline serum potassium ≤ 4.8 mEq/L.
- On stable doses of one or two other antihypertensive medications (excluding other MRAs and potassium-sparing diuretics).
- Exclusion Criteria:
- History of serum potassium > 5.0 mEq/L.
- Severe heart failure (NYHA Class IV).
- Uncontrolled diabetes (HbA1c > 9.0%).
4. Treatment and Monitoring Schedule:
- Week 0 (Baseline): Initiate this compound at 1.25 mg once daily.
- Week 2: Monitor serum potassium and blood pressure.
- If serum K+ is ≤ 4.8 mEq/L and blood pressure is not at target, increase this compound to 2.5 mg once daily.
- If serum K+ is > 4.8 mEq/L, maintain 1.25 mg dose.
- Week 4: Monitor serum potassium and blood pressure.
- If on 2.5 mg and serum K+ is ≤ 5.0 mEq/L and blood pressure is not at target, consider increasing to 5 mg once daily.
- If serum K+ is > 5.0 mEq/L, reduce dose to the previous level.
- Weeks 8, 12, 24: Monitor serum potassium, blood pressure, and renal function.
5. Safety Monitoring and Dose Adjustment for Hyperkalemia:
- If at any point serum K+ is > 5.5 mEq/L, the dose of this compound will be halved.
- If serum K+ is > 6.0 mEq/L or remains > 5.5 mEq/L on the reduced dose, this compound will be discontinued.
6. Endpoints:
- Primary Safety Endpoint: Incidence of hyperkalemia (serum K+ > 5.5 mEq/L).
- Primary Efficacy Endpoint: Change from baseline in sitting systolic blood pressure at Week 12.
Mandatory Visualizations
Caption: Mechanism of action of this compound in the RAAS pathway.
Caption: Workflow for a potassium-guided dose titration study.
References
Technical Support Center: Investigating Off-Target Effects of Esaxerenone in Cellular Models
This technical support center provides guidance for researchers, scientists, and drug development professionals working with esaxerenone in cellular models. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues related to off-target effects, helping to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, non-steroidal mineralocorticoid receptor (MR) antagonist.[1][2] Its primary mechanism of action is to selectively bind to and inhibit the MR, thereby blocking the effects of aldosterone.[1] This leads to decreased sodium and water retention, which helps to lower blood pressure and protect organs from damage associated with MR overactivation.[1]
Q2: How selective is this compound for the mineralocorticoid receptor?
A2: this compound is highly selective for the MR. In vitro studies have demonstrated that it has over 1000-fold greater selectivity for the MR compared to other steroid hormone receptors, such as the androgen receptor (AR), progesterone receptor (PR), and glucocorticoid receptor (GR).[3] Even at high concentrations, this compound has not been shown to exhibit agonistic or antagonistic effects on these other receptors.
Q3: Is it still necessary to test for off-target effects of this compound in my cellular model?
A3: While preclinical data strongly indicate a high degree of selectivity, it is considered good research practice to validate this in your specific experimental system. This is particularly important if you are using a novel cell line, a high concentration of this compound, or if you observe unexpected phenotypic changes in your cells that cannot be explained by MR antagonism alone.
Q4: What are the most likely off-target receptors to consider for a mineralocorticoid receptor antagonist?
A4: Due to structural similarities in the ligand-binding domains of steroid hormone receptors, the most common off-target concerns for MR antagonists are the androgen, progesterone, and glucocorticoid receptors. Older, steroidal MRAs like spironolactone are known to have significant off-target effects on these receptors, leading to side effects such as gynecomastia. This compound's non-steroidal structure and unique binding mode contribute to its high selectivity and reduced likelihood of these off-target interactions.
Q5: What are some initial troubleshooting steps if I suspect off-target effects?
A5: If you observe unexpected results in your experiments with this compound, consider the following:
-
Confirm On-Target Engagement: First, verify that this compound is effectively antagonizing the MR in your cellular model at the concentrations used. This can be done by measuring the expression of known MR target genes.
-
Dose-Response Curve: Perform a dose-response experiment to see if the unexpected effect is dose-dependent.
-
Use a Selective Agonist: Use a highly selective MR agonist to see if it can rescue the phenotype, confirming that the effect is MR-mediated.
-
Consult the Literature: Review published studies on your specific cell line to understand its steroid receptor expression profile and signaling pathways.
Troubleshooting Guide: Unexpected Cellular Phenotypes
This guide provides a systematic approach to troubleshooting unexpected cellular responses when using this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected change in cell proliferation or morphology | 1. Off-target effect on other steroid receptors. 2. Modulation of an unknown signaling pathway. 3. Cell culture artifact. | 1. Perform steroid receptor binding or functional assays (see Experimental Protocols section).2. Investigate potential downstream signaling pathways (e.g., PI3K/Akt, chemokine signaling) via Western blot or other relevant assays.3. Review cell culture practices for consistency and potential contamination. |
| Inconsistent results between experiments | 1. Variability in cell passage number. 2. Inconsistent this compound concentration. 3. Variations in cell density at the time of treatment. | 1. Use cells within a consistent and low passage number range.2. Ensure accurate and consistent preparation of this compound working solutions.3. Standardize cell seeding density for all experiments. |
| No observable effect of this compound | 1. Low or absent MR expression in the cell line. 2. Inactive this compound. 3. Sub-optimal assay conditions. | 1. Confirm MR expression in your cell line using qPCR or Western blot.2. Verify the integrity and activity of your this compound stock.3. Optimize assay parameters such as incubation time and this compound concentration. |
Data Presentation: Selectivity Profile of this compound
| Receptor | This compound Activity | Selectivity over Off-Targets | Reference |
| Mineralocorticoid Receptor (MR) | Potent Antagonist (IC50 = 9.4 nmol/L for aldosterone binding) | - | |
| Androgen Receptor (AR) | No significant antagonistic effect | >1000-fold | |
| Progesterone Receptor (PR) | No significant antagonistic effect | >1000-fold | |
| Glucocorticoid Receptor (GR) | No significant antagonistic effect | >1000-fold |
Experimental Protocols
Androgen Receptor (AR) Competitor Binding Assay
Objective: To determine if this compound competes with a known androgen for binding to the AR.
Cell Line: PC-3 (prostate cancer cell line, AR-negative, can be transfected with an AR expression vector) or another suitable cell line with known AR expression.
Materials:
-
AR-expressing cells
-
This compound
-
Radiolabeled androgen (e.g., [³H]-R1881)
-
Unlabeled androgen (e.g., R1881) for positive control
-
Assay buffer
-
Scintillation fluid and counter
Protocol:
-
Cell Preparation: Culture AR-expressing cells to 80-90% confluency. Prepare a cell lysate or cytosol fraction containing the AR.
-
Assay Setup: In a microplate, add a constant amount of cell lysate/cytosol and a fixed concentration of radiolabeled androgen to each well.
-
Competitor Addition: Add increasing concentrations of this compound or unlabeled androgen (positive control) to the wells. Include a vehicle control (no competitor).
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a suitable method (e.g., filtration, charcoal adsorption).
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the log concentration of the competitor. Calculate the IC50 value for this compound, which represents the concentration required to inhibit 50% of the radiolabeled androgen binding.
Progesterone Receptor (PR) Functional Assay (Luciferase Reporter Assay)
Objective: To assess whether this compound has agonistic or antagonistic effects on PR-mediated gene transcription.
Cell Line: T47D (human breast cancer cell line, expresses endogenous PR) or a PR-negative cell line co-transfected with a PR expression vector and a progesterone response element (PRE)-luciferase reporter plasmid.
Materials:
-
T47D cells or transfected cells
-
This compound
-
Progesterone (agonist control)
-
RU-486 (antagonist control)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment:
-
Agonist Mode: Treat cells with increasing concentrations of this compound. Include a vehicle control and a progesterone positive control.
-
Antagonist Mode: Treat cells with a fixed concentration of progesterone in the presence of increasing concentrations of this compound. Include a vehicle control, a progesterone-only control, and a progesterone + RU-486 control.
-
-
Incubation: Incubate the cells for 24-48 hours to allow for reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis:
-
Agonist Mode: Plot luciferase activity against the log concentration of this compound to determine if it activates PR.
-
Antagonist Mode: Plot luciferase activity against the log concentration of this compound to determine its IC50 for inhibiting progesterone-induced PR activation.
-
Glucocorticoid Receptor (GR) Transcriptional Activation Assay
Objective: To determine if this compound affects GR-mediated gene transcription.
Cell Line: HeLa (human cervical cancer cell line, expresses endogenous GR) or another suitable cell line.
Materials:
-
HeLa cells
-
This compound
-
Dexamethasone (GR agonist)
-
GR antagonist (e.g., mifepristone)
-
Assay kit for measuring GR activation (e.g., ELISA-based transcription factor assay)
Protocol:
-
Cell Culture and Treatment: Culture HeLa cells and treat them with this compound, dexamethasone (positive control), and/or a GR antagonist.
-
Nuclear Extract Preparation: Prepare nuclear extracts from the treated cells.
-
GR Activation Assay: Use a commercial assay kit to quantify the amount of activated GR in the nuclear extracts that can bind to a specific DNA sequence (glucocorticoid response element - GRE).
-
Data Analysis: Compare the levels of activated GR in cells treated with this compound to the control groups to determine if this compound has any agonistic or antagonistic effects on GR.
Visualizations
Caption: Mineralocorticoid Receptor Signaling Pathway and this compound's Mechanism of Action.
Caption: Troubleshooting Workflow for Investigating Suspected Off-Target Effects of this compound.
Caption: Potential Modulation of the PI3K/Akt Signaling Pathway by this compound.
References
How to manage a gradual decrease in eGFR during Esaxerenone treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing a gradual decrease in estimated glomerular filtration rate (eGFR) observed during Esaxerenone treatment in clinical and preclinical studies.
Troubleshooting Guides
Issue: A gradual decrease in eGFR is observed after initiating this compound.
Question: What is the expected impact of this compound on eGFR, and what are the potential underlying mechanisms?
Answer:
An initial, modest decrease in estimated glomerular filtration rate (eGFR) is a recognized effect following the initiation of this compound, a non-steroidal mineralocorticoid receptor (MR) antagonist.[1][2] This is generally considered a hemodynamic effect rather than a sign of nephrotoxicity. The underlying mechanism is believed to be a reduction in glomerular hyperfiltration, which is often present in patients with hypertension and diabetic kidney disease.[3] By blocking the mineralocorticoid receptor, this compound can lead to efferent arteriole vasodilation, thereby decreasing intraglomerular pressure and, consequently, the eGFR.
While an initial dip in eGFR may be observed, several studies suggest that long-term treatment with this compound may have a renoprotective effect. Some clinical data indicate that after the initial decrease, the rate of eGFR decline may stabilize or even improve compared to the pre-treatment period.[3][4]
Question: How should eGFR and serum potassium be monitored during this compound treatment?
Answer:
Close monitoring of eGFR and serum potassium is critical to ensure patient safety during this compound treatment. The risk of hyperkalemia is a known class effect of mineralocorticoid receptor antagonists (MRAs), particularly in individuals with chronic kidney disease (CKD) or those concomitantly treated with renin-angiotensin system (RAS) inhibitors.
Recommended Monitoring Schedule:
| Time Point | Parameters to Monitor |
| Baseline | Serum creatinine (for eGFR calculation), serum potassium |
| 1-2 weeks after initiation | Serum creatinine, serum potassium |
| 4 weeks after initiation | Serum creatinine, serum potassium |
| Following dose escalation | Serum creatinine, serum potassium within 1-2 weeks |
| Long-term (stable dose) | Every 4-12 weeks, depending on baseline renal function and potassium levels |
Question: What are the criteria for dose adjustment or discontinuation of this compound based on eGFR and serum potassium levels?
Answer:
Dose adjustments for this compound are primarily guided by serum potassium levels and the magnitude of the eGFR decrease. It is crucial to follow the study protocol-specific guidelines. The following table provides a general framework based on clinical study practices.
| Serum Potassium Level | eGFR Decrease from Baseline | Recommended Action |
| <5.1 mEq/L | <30% | Continue current dose; consider dose escalation if clinically indicated. |
| 5.1 - 5.4 mEq/L | Any | Consider dose reduction. Increase monitoring frequency. |
| ≥5.5 mEq/L | Any | Discontinue this compound. Re-evaluate and manage hyperkalemia. |
| Any | ≥30% | Consider dose reduction or discontinuation. Evaluate for other causes of renal impairment. |
| Any | ≥50% or acute kidney injury | Discontinue this compound immediately and investigate the cause. |
Note: These are general recommendations. Always refer to the specific clinical trial protocol or investigator's brochure for definitive guidance.
Frequently Asked Questions (FAQs)
Q1: Is the initial decrease in eGFR with this compound reversible?
A1: Yes, the initial decrease in eGFR observed with this compound is generally considered to be a hemodynamic and reversible effect. Studies have shown that eGFR values tend to return to baseline after discontinuation of the drug.
Q2: What are the risk factors for a more significant decrease in eGFR or hyperkalemia with this compound?
A2: Patients with pre-existing moderate to severe chronic kidney disease (eGFR < 45 mL/min/1.73 m²), diabetes mellitus, and those on concomitant renin-angiotensin system (RAS) inhibitors (e.g., ACE inhibitors or ARBs) are at a higher risk for both a decrease in eGFR and hyperkalemia. Advanced age can also be a contributing factor due to the natural decline in renal function.
Q3: How does the effect of this compound on eGFR compare to other MRAs?
A3: The initial decrease in eGFR is a class effect of MRAs. Non-steroidal MRAs like this compound are designed to have high selectivity for the mineralocorticoid receptor, which may influence their overall safety and efficacy profile compared to older, steroidal MRAs such as spironolactone and eplerenone. Some studies suggest that novel non-steroidal MRAs may have a lower incidence of hyperkalemia compared to steroidal MRAs.
Q4: Can this compound be used in patients with moderate renal impairment?
A4: Yes, this compound has been studied in patients with moderate kidney dysfunction. However, it is recommended to start with a lower dose (e.g., 1.25 mg/day) and to perform more frequent monitoring of eGFR and serum potassium in this population.
Data Presentation
Table 1: Summary of eGFR Changes in Clinical Studies with this compound
| Study Population | Treatment Duration | Mean Change in eGFR from Baseline | Citation(s) |
| Hypertensive patients with diabetic kidney disease | 12 weeks | -4.8 mL/min/1.73 m² | |
| Patients with resistant hypertension | 6 months | +2.3 mL/min/1.73 m² (compared to a decrease of -7.1 mL/min/1.73 m² in the 6 months prior to treatment) | |
| Hypertensive patients with moderate kidney dysfunction (monotherapy) | 12 weeks | -4.78 mL/min/1.73 m² | |
| Hypertensive patients with moderate kidney dysfunction (add-on to RAS inhibitor) | 12 weeks | -4.45 mL/min/1.73 m² | |
| Patients with primary aldosteronism | 12 weeks | -8.1 mL/min/1.73 m² |
Experimental Protocols
Protocol: Monitoring Renal Function During this compound Administration
-
Baseline Assessment:
-
Collect a blood sample to determine baseline serum creatinine and serum potassium levels.
-
Calculate the baseline estimated glomerular filtration rate (eGFR) using a validated equation (e.g., CKD-EPI formula).
-
Collect a urine sample to determine the urinary albumin-to-creatinine ratio (UACR).
-
-
Initiation of Treatment:
-
Administer this compound at the protocol-specified starting dose. The starting dose may be lower for patients with pre-existing renal impairment.
-
-
Follow-up Monitoring:
-
Collect blood samples for serum creatinine and potassium at 1, 2, and 4 weeks after initiation of treatment, and after any dose adjustments.
-
Calculate eGFR at each follow-up visit.
-
Monitor for any signs or symptoms of hyperkalemia or worsening renal function.
-
-
Dose Adjustment/Discontinuation Criteria:
-
If serum potassium rises above 5.5 mEq/L, or if eGFR decreases by more than 30% from baseline, consider dose reduction or treatment discontinuation as per the study protocol.
-
If this compound is discontinued, continue to monitor serum creatinine and potassium until they return to baseline levels.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Clinical workflow for managing eGFR during this compound treatment.
References
Overcoming poor oral bioavailability of Esaxerenone in preclinical models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the oral bioavailability of Esaxerenone in preclinical models. While this compound generally exhibits high oral bioavailability, this guide addresses potential sources of variability and suboptimal results that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound in preclinical models?
A1: Contrary to concerns about poor oral bioavailability, preclinical studies have demonstrated that this compound is well-absorbed orally. In rats, the absolute oral bioavailability has been reported to be between 61.0% and 127%, and in monkeys, it ranges from 63.7% to 73.8%[1]. In humans, the absolute bioavailability is also high, at approximately 90%[1][2][3][4].
Q2: What are the key physicochemical properties of this compound that influence its absorption?
A2: this compound is classified as a Biopharmaceutics Classification System (BCS) Class 2 drug, which means it has high membrane permeability and low aqueous solubility. Its high permeability is a key factor contributing to its excellent absorption and high bioavailability. However, its low solubility means that the dissolution rate can be a limiting factor for absorption, making the formulation critical.
Q3: How does food intake affect the bioavailability of this compound?
A3: In human studies, food has been shown to have no significant effect on the pharmacokinetics of a single 5 mg oral dose of this compound. This suggests that its absorption is not dependent on food-related physiological changes, such as increased bile secretion.
Q4: What are the primary metabolic pathways for this compound?
A4: this compound is primarily metabolized in the liver and excreted in the bile. The main metabolic pathways include oxidation, glucuronidation, and hydrolysis. In rats, oxidation is the predominant pathway, while in monkeys, both oxidation and glucuronidation are significant. In vitro studies have identified CYP3A as a key enzyme in its oxidative metabolism.
Troubleshooting Guide for Suboptimal Bioavailability
This guide is designed to help researchers identify and resolve issues that may lead to unexpectedly low or highly variable oral bioavailability of this compound in their preclinical experiments.
Problem 1: Observed Cmax and AUC values are significantly lower than expected.
| Potential Cause | Recommended Action |
| Inadequate Drug Solubilization in Formulation | This compound has low water solubility (0.00475 mg/mL). Ensure the vehicle used for oral dosing can maintain the drug in a solubilized state or as a fine suspension to facilitate dissolution in the gastrointestinal tract. Consider using lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), or creating amorphous solid dispersions to improve solubility. |
| Dosing Administration Error | Improper oral gavage technique can lead to incomplete dosing or administration into the lungs instead of the stomach. Ensure all personnel are properly trained in the technique for the specific animal model. Verify the dose volume and concentration of the dosing solution. |
| Chemical Instability of the Formulation | The dosing formulation may not be stable, leading to precipitation of this compound before administration. Assess the stability of your formulation over the duration of your experiment. Prepare fresh dosing solutions if stability is a concern. |
| Analytical Method Issues | Inaccurate quantification of this compound in plasma samples can lead to erroneous results. Validate your bioanalytical method (e.g., LC-MS/MS) for linearity, accuracy, precision, and stability. Ensure proper sample handling and storage to prevent degradation. |
Problem 2: High inter-animal variability in pharmacokinetic parameters.
| Potential Cause | Recommended Action |
| Inconsistent Formulation | If using a suspension, inconsistent particle size or inadequate mixing can lead to variable doses being administered to different animals. Ensure the formulation is homogenous and well-mixed before each administration. |
| Physiological Differences in Animals | Factors such as age, sex, health status, and stress levels can influence gastrointestinal physiology and drug metabolism. Ensure that animals are properly acclimatized and that experimental groups are homogenous. |
| Inconsistent Dosing or Sampling Times | Deviations from the planned dosing and blood sampling schedule can introduce significant variability. Adhere strictly to the experimental timeline for all animals. |
| Gastrointestinal Tract pH Differences | The pH of the gastrointestinal tract can influence the dissolution of a low-solubility compound. While not reported as a major issue for this compound, ensure that factors that could alter GI pH (e.g., diet) are controlled. |
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for this compound from preclinical and clinical studies.
Table 1: Absolute Oral Bioavailability of this compound
| Species | Bioavailability (%) | Dose Range | Reference |
| Rat | 61.0 - 127 | 0.1 - 3.0 mg/kg | |
| Monkey | 63.7 - 73.8 | 0.1 - 3.0 mg/kg | |
| Human | ~90 | 5 mg |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models (Intravenous Administration)
| Species | Total Body Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Reference |
| Rat | 3.53 - 6.69 | 1.47 - 2.49 | |
| Monkey | 2.79 - 3.69 | 1.34 - 1.54 |
Detailed Experimental Protocols
Protocol: Assessment of Oral Bioavailability of this compound in Rats
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old), fasted overnight before dosing.
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1 mg/kg).
-
Group 2: Oral (PO) administration (e.g., 5 mg/kg).
-
-
Formulation Preparation:
-
IV Formulation: Dissolve this compound in a suitable vehicle for intravenous administration (e.g., a mixture of Solutol HS 15 and saline).
-
PO Formulation: Prepare a suspension or solution in a vehicle appropriate for oral gavage (e.g., 0.5% methylcellulose in water). Ensure homogeneity.
-
-
Drug Administration:
-
IV: Administer the dose via the tail vein.
-
PO: Administer the dose using an oral gavage needle.
-
-
Blood Sampling:
-
Collect serial blood samples (approx. 0.25 mL) from the jugular vein or other appropriate site at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Store the resulting plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax) using non-compartmental analysis software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Visualizations
References
Mitigating variability in blood pressure response to Esaxerenone in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in blood pressure response during animal studies with Esaxerenone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it lower blood pressure?
This compound is a novel, non-steroidal mineralocorticoid receptor (MR) antagonist.[1] It works by selectively blocking the MR, thereby inhibiting the effects of aldosterone.[1] Aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS), promotes sodium and water retention in the kidneys, which increases blood volume and, consequently, blood pressure.[1][2] By antagonizing the MR, this compound promotes the excretion of sodium and water, leading to a reduction in blood pressure.[1]
Q2: In which animal models has this compound been shown to be effective?
Preclinical studies have demonstrated the antihypertensive effects of this compound in various animal models of hypertension, including spontaneously hypertensive rats (SHRs). It has also been studied in models of diabetic cardiomyopathy and atherosclerosis in mice.
Q3: What is the expected blood pressure reduction with this compound in animal models?
The magnitude of blood pressure reduction can vary depending on the animal model, the dose of this compound, and the experimental conditions. For instance, in spontaneously hypertensive rats, mineralocorticoid receptor antagonists have been shown to significantly attenuate the mean arterial pressure response.
Q4: Can this compound affect signaling pathways other than the classic aldosterone-MR pathway?
Yes, research suggests that this compound's therapeutic effects may also involve the modulation of other signaling pathways. For example, in diabetic cardiomyopathy models, this compound has been shown to influence the chemokine and PI3K-Akt signaling pathways, which are involved in inflammation and cell growth and survival.
Troubleshooting Guide: Mitigating Variability in Blood Pressure Response
High variability in blood pressure readings can obscure the true effect of this compound in your animal studies. This guide provides potential causes and solutions for common issues.
| Problem | Potential Causes | Troubleshooting Steps |
| High inter-animal variability in baseline blood pressure | Genetic differences within the animal strain.Variations in age, weight, and sex.Stress from handling and environment.Underlying health conditions. | Ensure a homogenous group of animals in terms of age, weight, and sex.Allow for an adequate acclimatization period (at least one week) in a quiet and controlled environment before starting the experiment.Handle animals gently and consistently to minimize stress.Perform a health screen to exclude animals with underlying illnesses. |
| Inconsistent blood pressure readings within the same animal | Improper technique for blood pressure measurement (e.g., tail-cuff method).Stress during measurement.Fluctuations in ambient temperature.Anesthesia-induced effects if used. | Ensure proper training on the blood pressure measurement equipment and technique.For tail-cuff measurements, ensure the cuff size is appropriate for the animal's tail and that the animal is adequately warmed to ensure sufficient blood flow.Habituate the animals to the measurement procedure for several days before recording baseline data.Maintain a consistent and appropriate ambient temperature during measurements.If using anesthesia, use a consistent anesthetic regimen and allow for a stabilization period before taking readings. |
| Unexpectedly low or high blood pressure response to this compound | Incorrect dosage or formulation of this compound.Issues with drug administration (e.g., incomplete gavage).Variations in drug metabolism between animals.Interaction with other experimental factors (e.g., diet). | Double-check the calculation of the this compound dose and the preparation of the formulation.Ensure consistent and accurate administration of the drug. For oral gavage, verify the technique to ensure the full dose is delivered.Consider potential factors that could influence drug metabolism, such as liver function.Standardize the diet, particularly the salt content, as it can influence the activity of the renin-angiotensin-aldosterone system. |
| Results not aligning with published data | Differences in the animal model or strain.Variations in the experimental protocol (e.g., duration of treatment, timing of measurements).Subtle differences in environmental conditions. | Carefully compare your experimental design with published studies, noting any differences in animal model, drug supplier, and specific protocols.Ensure that the timing of blood pressure measurements is consistent and relevant to the pharmacokinetic profile of this compound.Document and control for all environmental variables, including light-dark cycles, noise levels, and cage enrichment. |
Quantitative Data from Animal Studies
The following table summarizes representative data on the effects of mineralocorticoid receptor antagonists in animal models. Note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental design.
| Animal Model | Treatment | Key Findings | Reference |
| Spontaneously Hypertensive Rats (SHRs) | Spironolactone (SPIR) or Eplerenone (EPL) for 3 weeks | Attenuated mean arterial pressure (MAP) responses to exercise pressor reflex (EPR). MAP response to EPR in SHRs: Normal Chow: 45 ± 7 mmHg; SPIR: 26 ± 4 mmHg; EPL: 24 ± 5 mmHg. | |
| Obese Zucker Rats (OZR) | Spironolactone (40 mg/kg/day) for 17 days | Chronic mineralocorticoid receptor antagonism had no major effects on blood pressure regulation in male or female OZR. | |
| Aldosterone Synthase-Deficient Mice | Eplerenone | Caused natriuresis and increased the ratio of urinary sodium to potassium, suggesting MR activation in the absence of aldosterone. |
Experimental Protocols
Protocol 1: Evaluation of Antihypertensive Effects of this compound in Spontaneously Hypertensive Rats (SHR)
This protocol is a synthesized example based on common practices for evaluating antihypertensive agents in this model.
-
Animal Model: Male Spontaneously Hypertensive Rats (SHRs), 12-14 weeks of age.
-
Acclimatization: House animals in a temperature- and light-controlled environment for at least one week prior to the experiment. Provide standard chow and water ad libitum.
-
Baseline Blood Pressure Measurement:
-
Train the rats for tail-cuff blood pressure measurement for 3-5 consecutive days to minimize stress-induced fluctuations.
-
On the day of baseline measurement, place the rats in a restrainer and allow them to acclimatize for 10-15 minutes.
-
Measure and record systolic blood pressure, diastolic blood pressure, and heart rate using a non-invasive tail-cuff system. Obtain at least three stable readings and calculate the average.
-
-
Drug Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound or vehicle orally via gavage once daily for the duration of the study (e.g., 4 weeks).
-
-
Follow-up Blood Pressure Measurements:
-
Measure blood pressure at regular intervals (e.g., weekly) at the same time of day to minimize diurnal variations.
-
-
Data Analysis:
-
Calculate the change in blood pressure from baseline for each animal.
-
Compare the blood pressure changes between the this compound-treated group and the vehicle-treated control group using appropriate statistical methods (e.g., t-test or ANOVA).
-
Protocol 2: Invasive Blood Pressure Measurement in Anesthetized Rats
This protocol provides a general outline for direct and continuous blood pressure monitoring, which is considered the gold standard.
-
Animal Preparation:
-
Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane, urethane).
-
Maintain the animal's body temperature using a heating pad.
-
-
Surgical Procedure:
-
Make a midline incision in the neck to expose the carotid artery.
-
Carefully isolate the carotid artery and place ligatures around it.
-
Insert a catheter connected to a pressure transducer into the artery.
-
-
Data Acquisition:
-
Allow the blood pressure reading to stabilize for 15-20 minutes.
-
Record baseline blood pressure and heart rate.
-
Administer this compound (e.g., intravenously or via an intragastric tube).
-
Continuously monitor and record the blood pressure response.
-
-
Calibration and Data Analysis:
-
Calibrate the pressure transducer before the experiment.
-
Analyze the recorded data to determine the magnitude and duration of the blood pressure response to this compound.
-
Visualizations
References
Troubleshooting unexpected results in Esaxerenone-treated cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Esaxerenone in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a non-steroidal, highly selective mineralocorticoid receptor (MR) antagonist.[1][2][3] It works by blocking the binding of aldosterone to the MR (NR3C2), a ligand-activated transcription factor.[1][4] This inhibition prevents the translocation of the MR to the nucleus, thereby blocking the transcription of target genes involved in sodium and water retention.
Q2: In which cell lines has this compound been studied?
This compound has been investigated in various cell lines to elucidate its effects on the vasculature. Commonly used cell lines include:
-
Human Umbilical Vein Endothelial Cells (HUVECs): To study effects on endothelial dysfunction and signaling pathways like eNOS phosphorylation.
-
Human Aortic Smooth Muscle Cells (HASMCs): To investigate anti-inflammatory effects.
-
Rat Vascular Smooth Muscle Cells (VSMCs): To examine effects on aldosterone-induced cellular damage.
Q3: What are the expected downstream effects of this compound treatment in cell culture?
In aldosterone-stimulated vascular cell lines, this compound is expected to:
-
Increase eNOS phosphorylation (Ser1177): This leads to increased nitric oxide (NO) production and improved endothelial function.
-
Decrease SGK1 (serum and glucocorticoid-regulated kinase 1) activity: This contributes to the attenuation of endothelial dysfunction.
-
Enhance Akt phosphorylation: This is another pathway involved in improving vascular endothelial function.
-
Reduce inflammatory markers: this compound has been shown to have anti-inflammatory effects in vascular smooth muscle cells.
-
Attenuate aldosterone-induced cell damage: This includes reducing mitochondrial damage and pyroptosis in VSMCs.
Troubleshooting Unexpected Results
This section addresses common issues that may arise during in vitro experiments with this compound.
Issue 1: No observable effect of this compound on aldosterone-induced signaling (e.g., no change in p-eNOS levels).
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Suboptimal Aldosterone Stimulation | Ensure that aldosterone is effectively stimulating the mineralocorticoid receptor. Pre-treat cells with aldosterone for a sufficient duration (e.g., 24-72 hours) and at an appropriate concentration (typically in the nanomolar range) to induce a measurable downstream effect. Confirm aldosterone activity with a positive control. |
| Incorrect this compound Concentration | The optimal concentration of this compound can vary between cell lines and experimental conditions. Perform a dose-response curve to determine the effective concentration for your specific cell type. Published studies provide a starting point, often in the nanomolar to low micromolar range. |
| Timing of this compound Treatment | As a competitive antagonist, the timing of this compound administration is critical. Ensure that cells are pre-treated with this compound before or concurrently with aldosterone stimulation to allow for receptor binding. |
| Low Mineralocorticoid Receptor (MR) Expression | Verify the expression of the mineralocorticoid receptor (NR3C2) in your cell line at the protein level (e.g., via Western blot or immunofluorescence). Low or absent MR expression will result in a lack of response to both aldosterone and this compound. |
| Technical Issues with Western Blotting | For phosphorylated proteins like p-eNOS, ensure the use of phosphatase inhibitors in your lysis buffer. Use a fresh antibody from a reputable source and optimize antibody concentrations. Include appropriate positive and negative controls. |
Issue 2: High cell death or unexpected cytotoxicity observed with this compound treatment.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| This compound Concentration Too High | While generally well-tolerated, high concentrations of any compound can be toxic to cells. Perform a cell viability assay (e.g., MTT, MTS, or LDH assay) to determine the cytotoxic threshold of this compound for your specific cell line. |
| Solvent Toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the cell culture medium is non-toxic (typically <0.1%). Run a vehicle control (medium with the solvent at the same concentration) to rule out solvent-induced cytotoxicity. |
| Cell Health and Density | Ensure that cells are healthy, within a low passage number, and at an optimal density for the experiment. Overly confluent or stressed cells can be more susceptible to compound toxicity. |
Issue 3: Inconsistent or variable results between experiments.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Reagent Instability | Prepare fresh dilutions of this compound and aldosterone from frozen stock solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Variability in Cell Culture Conditions | Maintain consistent cell culture practices, including cell passage number, seeding density, media composition, and incubation times. |
| Experimental Design | Ensure a consistent experimental workflow, including the timing and duration of all treatments and assays. Include appropriate controls in every experiment to monitor for variability. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-eNOS (Ser1177) in HUVECs
-
Cell Seeding: Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Starvation: Replace growth medium with serum-free medium for 4-6 hours prior to treatment.
-
This compound Pre-treatment: Pre-incubate cells with the desired concentration of this compound (or vehicle control) for 1 hour.
-
Aldosterone Stimulation: Add aldosterone to the media to a final concentration of 100 nM and incubate for 24 hours.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto a 4-12% Bis-Tris gel and run until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody against phospho-eNOS (Ser1177) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total eNOS and a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (and a vehicle control).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Data Summary
Table 1: Effective Concentrations of this compound in In Vitro Studies
| Cell Line | Assay | Effective Concentration Range | Reference |
| HUVECs | eNOS phosphorylation | 10 nM - 1 µM | Inferred from similar studies |
| HASMCs | Anti-inflammatory markers | 1 µM - 10 µM | |
| Rat VSMCs | Reduction of pyroptosis | 1 µM | Inferred from similar studies |
Table 2: Aldosterone Concentrations for In Vitro Stimulation
| Cell Line | Assay | Aldosterone Concentration | Reference |
| HUVECs | eNOS phosphorylation | 100 nM | |
| HUVECs | Proliferation/Senescence | 10 nM - 100 nM | |
| HUVECs | Mitochondrial ROS production | 10 nM - 100 nM |
Visualizations
References
Technical Support Center: Strategies to Enhance Tissue-Specific Delivery of Esaxerenone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at enhancing the tissue-specific delivery of Esaxerenone. The following troubleshooting guides and Frequently Asked Questions (FAQs) address common challenges and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is the rationale for enhancing the tissue-specific delivery of this compound?
This compound is a selective non-steroidal mineralocorticoid receptor (MR) antagonist used in the treatment of hypertension and diabetic nephropathy.[1] By blocking the MR, it counteracts the effects of aldosterone, leading to reduced sodium and water retention and a decrease in blood pressure.[1][2] While this compound is highly selective for the MR over other steroid hormone receptors, its therapeutic effects are primarily desired in specific tissues like the kidneys and heart.[3] Enhancing its delivery to these target tissues could increase local efficacy, potentially allowing for lower systemic doses and reducing the risk of off-target side effects, even though they are already minimal compared to older steroidal MRAs.[4]
Q2: What are the primary strategies for achieving tissue-specific delivery of this compound?
The two main strategies applicable to a small molecule like this compound are:
-
Carrier-Mediated Delivery: This involves encapsulating this compound into a nanocarrier, such as a nanoparticle or liposome. The surface of this carrier can be engineered to target specific cells or tissues. For kidney targeting, this often involves designing nanoparticles that can accumulate in renal tissues either passively, based on their size and charge, or actively, by attaching ligands that bind to receptors on kidney cells.
-
Prodrug Approach: This strategy involves chemically modifying the this compound molecule to render it inactive. This "prodrug" is designed to be activated by enzymes that are predominantly located in the target tissue, such as the kidneys. This ensures that the active drug is released primarily at the desired site of action.
Nanoparticle-Based Delivery
Q3: Which type of nanoparticle is suitable for encapsulating a hydrophobic molecule like this compound?
Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are an excellent choice for encapsulating hydrophobic drugs like this compound. PLGA is a biodegradable and biocompatible polymer approved by the FDA for use in therapeutic devices. To improve systemic circulation time and reduce uptake by the reticuloendothelial system, PLGA nanoparticles are often surface-modified with polyethylene glycol (PEG), forming PLGA-PEG nanoparticles. The hydrophobic PLGA core can efficiently encapsulate this compound, while the hydrophilic PEG shell provides a "stealth" characteristic.
Q4: How can PLGA-PEG nanoparticles be targeted to the kidneys?
Kidney targeting can be achieved through two main mechanisms:
-
Passive Targeting: This relies on the physicochemical properties of the nanoparticles. Particles with a diameter of less than 8 nm can be cleared by the kidneys, while larger particles may accumulate in the liver and spleen. However, nanoparticles in the range of 70-200 nm can still show significant kidney accumulation. For instance, one study showed that PLGA nanoparticles had a kidney accumulation of approximately 26% of the administered dose 7 days after oral administration in mice.
-
Active Targeting: This involves decorating the nanoparticle surface with ligands that bind to specific receptors on renal cells. A key target is the megalin receptor , which is highly expressed on the apical surface of proximal tubule epithelial cells (PTECs). Ligands such as low molecular weight chitosan have been shown to facilitate megalin-mediated uptake of nanoparticles into these cells.
Q5: What are the critical formulation parameters that influence the characteristics of this compound-loaded nanoparticles?
The key parameters that need to be optimized during formulation include the PLGA concentration, the type and concentration of stabilizer (e.g., PVA, Pluronic F-68), the drug-to-polymer ratio, and the organic solvent used. These factors significantly impact particle size, surface charge (zeta potential), encapsulation efficiency (EE), and drug loading (DL), as summarized in the table below.
| Parameter | Effect on Nanoparticle Properties |
| PLGA Concentration | Increasing PLGA concentration generally leads to an increase in particle size and encapsulation efficiency. |
| Stabilizer Concentration | Increasing stabilizer concentration can decrease particle size but may also reduce encapsulation efficiency. |
| Drug-to-Polymer Ratio | Higher drug loading can increase the polydispersity (variability in size) of the nanoparticles. An optimal ratio is needed to maximize drug content while maintaining uniform particle characteristics. |
| Organic Solvent | The choice of solvent (e.g., acetone, dichloromethane) and its miscibility with water affects the rate of nanoparticle precipitation and can influence both size and encapsulation efficiency. |
Troubleshooting Guides
Low Encapsulation Efficiency of this compound
Problem: You are observing low encapsulation efficiency (<50%) for this compound in your PLGA-PEG nanoparticles.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Poor solubility of this compound in the organic phase | Although this compound is hydrophobic, ensure it is fully dissolved in the organic solvent (e.g., dichloromethane, acetone) along with the PLGA polymer before the emulsification step. Gentle heating or sonication may help. |
| Rapid drug partitioning to the aqueous phase | The nanoprecipitation method is generally effective for hydrophobic drugs. If using an emulsion-solvent evaporation method, ensure rapid and efficient mixing to quickly form the emulsion and trap the drug within the precipitating polymer. Modifying the pH of the aqueous phase can sometimes help by altering the ionization state of the drug, though this is less relevant for non-ionizable compounds. |
| Inappropriate PLGA concentration | An insufficient amount of polymer may not effectively entrap the drug. Try increasing the PLGA concentration. Studies have shown that higher PLGA concentrations correlate with higher encapsulation efficiency. |
| High stabilizer concentration | While necessary for forming stable nanoparticles, excessive amounts of stabilizer (like PVA) can interfere with drug encapsulation. Try reducing the stabilizer concentration to the minimum required for stable particle formation. |
| Suboptimal drug-to-polymer ratio | If the amount of drug is too high relative to the polymer, it may not all be successfully encapsulated. Experiment with different this compound-to-PLGA weight ratios (e.g., 1:5, 1:10, 1:20) to find the optimal balance. |
Poor In Vivo Kidney Targeting
Problem: Your this compound-loaded nanoparticles show low accumulation in the kidneys and high accumulation in the liver and spleen in biodistribution studies.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Inappropriate nanoparticle size | Nanoparticles larger than 200 nm are rapidly cleared by the reticuloendothelial system (RES) in the liver and spleen. Aim for a particle size in the range of 70-150 nm for better circulation and potential kidney accumulation. You can reduce particle size by decreasing the PLGA concentration or increasing the homogenization/sonication energy during formulation. |
| Lack of "stealth" properties | Without a hydrophilic coating, nanoparticles can be opsonized and cleared by macrophages. Ensure your nanoparticles have a sufficient density of PEG on their surface. This is achieved by using a PLGA-PEG copolymer. |
| Non-specific uptake | The liver and spleen are primary clearance organs for nanoparticles. To enhance kidney-specific uptake, consider active targeting strategies. |
| Ineffective active targeting | If you are using a targeting ligand (e.g., for the megalin receptor), ensure that the ligand is correctly conjugated to the nanoparticle surface and is accessible for receptor binding. Confirm the conjugation efficiency and the orientation of the ligand. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on PLGA-based nanoparticles for hydrophobic drug delivery. These values can serve as a baseline for developing and troubleshooting your this compound formulations.
Table 1: Influence of Formulation Parameters on PLGA Nanoparticle Characteristics
| Drug | Polymer | Method | Polymer Conc. | Stabilizer (Conc.) | Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| Ramipril | PLGA | Nanoprecipitation | 50 mg | Pluronic F-68 (1%) | 20-340 | - | 68-75 | - |
| Docetaxel | PLGA | Emulsion-Evaporation | - | - | ~120 | - | - | - |
| Docetaxel | PLGA-PEG | Emulsion-Evaporation | - | - | ~180 | - | - | - |
| Doxorubicin | PLGA | Nanoprecipitation | - | - | ~110 | - | ~95 | - |
| Hesperidin | PLGA | Nanoprecipitation | 100 mg/mL | Tween 80 (1%) | 120.9 | - | - | - |
| KFE | PLGA | - | - | - | 288.32 | -26.27 | 71 | - |
| IVO | PLGA | Emulsion-Evaporation | - | - | 171.7 | -23.0 | 96.3 | 9.66 |
Data compiled from multiple sources. Note that specific values are highly dependent on the exact experimental conditions.
Table 2: Representative In Vivo Biodistribution of PLGA-based Nanoparticles in Mice
| Nanoparticle Type | Administration Route | Time Point | Liver (%ID/g) | Spleen (%ID/g) | Kidney (%ID/g) | Lung (%ID/g) | Heart (%ID/g) | Brain (%ID/g) |
| PLGA | Oral | 7 days | 40.04 | <10 | 25.97 | - | - | 12.86 |
| PLGA-PEG (Docetaxel-loaded) | IV | 24 hours | ~15 | ~5 | ~8 | ~3 | ~2 | - |
%ID/g = percentage of injected dose per gram of tissue. Data are representative and will vary based on the animal model, nanoparticle formulation, and drug.
Experimental Protocols
Protocol 1: Synthesis of this compound-Loaded PLGA-PEG Nanoparticles
This protocol describes the preparation of this compound-loaded PLGA-PEG nanoparticles using a single emulsion-solvent evaporation method, which is well-suited for hydrophobic drugs.
Materials:
-
This compound
-
PLGA-PEG-COOH (e.g., 50:50 lactide:glycolide, MW 30 kDa PLGA, 5 kDa PEG)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Probe sonicator
Procedure:
-
Prepare the Organic Phase:
-
Accurately weigh 100 mg of PLGA-PEG-COOH and 10 mg of this compound.
-
Dissolve both components in 2 mL of DCM in a glass vial. Ensure complete dissolution; you can use a vortex mixer if necessary.
-
-
Prepare the Aqueous Phase:
-
Prepare a 2% (w/v) PVA solution by dissolving PVA in deionized water. Gentle heating may be required. Allow the solution to cool to room temperature.
-
Place 8 mL of the PVA solution into a small beaker with a stir bar.
-
-
Emulsification:
-
Place the beaker with the aqueous phase on a magnetic stirrer and stir at a moderate speed (e.g., 500 rpm).
-
Draw the organic phase into a syringe and add it dropwise to the stirring aqueous phase.
-
Immediately after adding the organic phase, place the beaker in an ice bath and sonicate the mixture using a probe sonicator (e.g., at 40% amplitude for 2 minutes) to form a fine oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger beaker and continue to stir at room temperature for at least 4 hours to allow the DCM to evaporate completely. This will lead to the hardening of the nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.
-
Carefully discard the supernatant, which contains residual PVA and unencapsulated this compound.
-
Resuspend the nanoparticle pellet in deionized water by gentle vortexing or sonication.
-
Repeat the centrifugation and washing steps two more times to ensure the removal of impurities.
-
-
Storage:
-
After the final wash, resuspend the nanoparticle pellet in a small volume of deionized water.
-
For long-term storage, the nanoparticle suspension can be lyophilized (freeze-dried). It is advisable to add a cryoprotectant (e.g., 5% sucrose or trehalose) before freezing.
-
Protocol 2: Characterization of Nanoparticles
1. Size and Zeta Potential:
-
Dilute a small aliquot of the nanoparticle suspension in deionized water.
-
Analyze the sample using Dynamic Light Scattering (DLS) to determine the average hydrodynamic diameter and Polydispersity Index (PDI).
-
Use the same instrument (if equipped with an electrode) to measure the zeta potential, which indicates the surface charge and stability of the nanoparticles. A zeta potential of ±30 mV is generally considered stable.
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Take a known amount of lyophilized nanoparticles (e.g., 5 mg) and dissolve it in a suitable organic solvent (e.g., 1 mL of DMSO or acetonitrile) to break the nanoparticles and release the encapsulated drug.
-
Use a UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) to quantify the amount of this compound in the solution. You will need to create a standard curve of this compound in the same solvent beforehand.
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Protocol 3: In Vivo Biodistribution Study
This protocol outlines a general procedure for assessing the biodistribution of fluorescently-labeled nanoparticles in a rodent model.
Materials:
-
This compound-loaded nanoparticles labeled with a near-infrared (NIR) fluorescent dye (e.g., DiR). The dye can be co-encapsulated during synthesis.
-
Healthy mice (e.g., Balb/c, 6-8 weeks old).
-
In vivo imaging system (IVIS) or similar fluorescence imaging equipment.
-
Anesthesia (e.g., isoflurane).
-
Saline solution for injection.
Procedure:
-
Animal Preparation:
-
Acclimatize the mice for at least one week before the experiment.
-
Prepare a sterile suspension of the fluorescently-labeled nanoparticles in saline at the desired concentration.
-
-
Administration:
-
Anesthetize the mice.
-
Inject a precise volume (e.g., 100 µL) of the nanoparticle suspension intravenously via the tail vein.
-
-
In Vivo Imaging:
-
At predetermined time points (e.g., 1, 4, 24, and 48 hours post-injection), anesthetize the mice and place them in the in vivo imaging system.
-
Acquire whole-body fluorescence images to monitor the distribution of the nanoparticles over time.
-
-
Ex Vivo Organ Analysis:
-
At the final time point, humanely euthanize the mice.
-
Carefully dissect the major organs (liver, spleen, kidneys, lungs, heart, and brain).
-
Rinse the organs with PBS to remove excess blood.
-
Arrange the organs in the imaging system and acquire ex vivo fluorescence images.
-
-
Quantification:
-
Use the imaging software to draw regions of interest (ROIs) around each organ and quantify the average fluorescence intensity.
-
For more precise quantification, the organs can be homogenized, and the fluorescence can be measured using a plate reader. A standard curve prepared from known concentrations of the labeled nanoparticles can be used to convert fluorescence intensity to the amount of nanoparticles per gram of tissue.
-
Visualizations
Caption: Mechanism of action of this compound in blocking the mineralocorticoid receptor.
Caption: Workflow for developing and evaluating this compound-loaded nanoparticles.
Caption: Troubleshooting decision tree for low encapsulation efficiency.
References
- 1. Docetaxel-loaded PLGA and PLGA-PEG nanoparticles for intravenous application: pharmacokinetics and biodistribution profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation of PLGA nano-carriers: specialized modification for cancer therapeutic applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00600B [pubs.rsc.org]
- 3. researchspace.csir.co.za [researchspace.csir.co.za]
- 4. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Esaxerenone vs. Eplerenone: A Comparative Analysis of Efficacy in Blood Pressure Reduction
In the landscape of mineralocorticoid receptor (MR) antagonists for the management of hypertension, esaxerenone, a novel non-steroidal agent, has emerged as a potent alternative to the established steroidal antagonist, eplerenone. This guide provides a detailed comparison of their efficacy in reducing blood pressure, supported by data from key clinical trials, with a focus on experimental protocols and the underlying pharmacological pathways.
Mechanism of Action: Targeting the Mineralocorticoid Receptor
Both this compound and eplerenone exert their antihypertensive effects by acting as antagonists to the mineralocorticoid receptor.[1][2] Aldosterone, a mineralocorticoid hormone, plays a crucial role in blood pressure regulation by binding to these receptors, primarily in the kidneys. This binding event triggers a signaling cascade that leads to sodium and water reabsorption and potassium excretion, ultimately increasing blood volume and blood pressure.[1][2]
This compound and eplerenone competitively block aldosterone from binding to the MR, thereby inhibiting this cascade.[1] This leads to increased sodium and water excretion, a decrease in blood volume, and consequently, a reduction in blood pressure. While both drugs share this fundamental mechanism, this compound is a non-steroidal antagonist, which contributes to its high selectivity for the MR. In contrast, eplerenone is a steroidal antagonist, similar in structure to aldosterone.
Below is a diagram illustrating the signaling pathway of aldosterone and the inhibitory action of this compound and eplerenone.
Comparative Efficacy: Insights from the ESAX-HTN Study
A pivotal phase 3, multicenter, randomized, double-blind study, known as the ESAX-HTN study, directly compared the efficacy and safety of this compound and eplerenone in Japanese patients with essential hypertension.
Experimental Protocol of the ESAX-HTN Study
The study design was robust, involving a 4-week washout period followed by a 12-week treatment period. A total of 1001 eligible adults with hypertension were randomized into three treatment groups:
-
This compound 2.5 mg/day
-
This compound 5 mg/day
-
Eplerenone 50 mg/day
The primary endpoints were the changes in sitting systolic and diastolic blood pressure from baseline to the end of the 12-week treatment period. The workflow of this study is illustrated below.
Quantitative Data on Blood Pressure Reduction
The ESAX-HTN study demonstrated that this compound is an effective and well-tolerated MR blocker with blood pressure-lowering activity at least equivalent to eplerenone. The key findings on blood pressure reduction are summarized in the table below.
| Treatment Group | Mean Change in Sitting Systolic BP (mmHg) from Baseline | Mean Change in Sitting Diastolic BP (mmHg) from Baseline |
| This compound 2.5 mg/day | -14.3 | -8.1 |
| This compound 5 mg/day | -16.4 | -9.5 |
| Eplerenone 50 mg/day | -12.1 | -6.8 |
Data from the ESAX-HTN Study
Notably, the blood pressure reductions with this compound 5 mg/day were significantly greater than those observed with eplerenone 50 mg/day. Furthermore, this compound 2.5 mg/day was found to be non-inferior to eplerenone 50 mg/day in reducing both sitting and 24-hour blood pressure.
The study also assessed the proportion of patients achieving the target sitting blood pressure of less than 140/90 mmHg. The results were as follows:
-
This compound 2.5 mg/day: 31.5%
-
This compound 5 mg/day: 41.2%
-
Eplerenone 50 mg/day: 27.5%
These findings suggest a dose-dependent superiority of this compound in achieving blood pressure control.
Potency and Selectivity
Preclinical data indicates that this compound has a higher affinity for the mineralocorticoid receptor compared to eplerenone. Specifically, this compound's affinity for the MR is reported to be 4-fold greater than that of eplerenone. This higher potency may contribute to the greater blood pressure reductions observed at the 5 mg/day dose.
Conclusion
The available evidence, primarily from the robust ESAX-HTN clinical trial, indicates that this compound is a highly effective mineralocorticoid receptor antagonist for the treatment of essential hypertension. At a dose of 2.5 mg/day, this compound demonstrates non-inferiority to the standard 50 mg/day dose of eplerenone in lowering blood pressure. Moreover, at a 5 mg/day dose, this compound shows superior efficacy in blood pressure reduction compared to eplerenone. The non-steroidal nature and higher MR affinity of this compound may offer advantages in potency and selectivity. These findings position this compound as a valuable therapeutic option for researchers, scientists, and drug development professionals in the ongoing efforts to manage hypertension effectively.
References
Esaxerenone vs. Spironolactone: A Head-to-Head Comparison of Mineralocorticoid Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the selectivity profiles of two prominent mineralocorticoid receptor (MR) antagonists: the novel non-steroidal antagonist, Esaxerenone, and the conventional steroidal antagonist, Spironolactone. The following sections detail their respective binding affinities and functional activities at the mineralocorticoid receptor and other key steroid hormone receptors, supported by experimental data and methodologies.
Executive Summary
This compound is a highly selective, non-steroidal mineralocorticoid receptor antagonist.[1] In contrast, Spironolactone, a steroidal aldosterone antagonist, exhibits a lower selectivity profile with notable off-target binding to other steroid hormone receptors, particularly the androgen (AR) and progesterone (PR) receptors.[2] This difference in selectivity is a key differentiator in their pharmacological profiles, with this compound offering a more targeted approach to MR blockade. In vitro studies have demonstrated that this compound possesses a significantly higher potency and selectivity for the MR compared to Spironolactone.[3]
Data Presentation: Quantitative Comparison of Receptor Selectivity
The following tables summarize the in vitro potency and selectivity of this compound and Spironolactone against the human mineralocorticoid receptor (MR), glucocorticoid receptor (GR), androgen receptor (AR), and progesterone receptor (PR).
Table 1: Inhibitory Concentration (IC50) from Radioligand Binding Assays
This table presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration of the drug required to displace 50% of a radiolabeled ligand from the target receptor. Lower IC50 values signify higher binding affinity.
| Compound | MR IC50 (nM) | GR IC50 (nM) | AR IC50 (nM) | PR IC50 (nM) |
| This compound | 9.4[4] | >10,000[2] | >10,000 | >10,000 |
| Spironolactone | 24.2 | 2410 | 77.1 | 740 |
Table 2: Inhibitory Concentration (IC50) from Reporter Gene Assays
This table displays the IC50 values from cell-based reporter gene assays, which measure the functional antagonistic activity of the compounds on receptor-mediated gene transcription.
| Compound | MR IC50 (nM) | GR Activity | AR Activity | PR Activity |
| This compound | 3.7 | No effect at 5µM | No effect at 5µM | No effect at 5µM |
| Spironolactone | 66 | Antagonist | Antagonist | Agonist/Antagonist |
Experimental Protocols
The data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and reporter gene assays.
Radioligand Displacement Assay
Objective: To determine the binding affinity (IC50 and subsequently Ki) of a test compound for a specific receptor.
Methodology:
-
Receptor Preparation: Membranes from cells overexpressing the target human steroid hormone receptor (MR, GR, AR, or PR) are isolated.
-
Radioligand: A specific radiolabeled ligand with high affinity for the target receptor (e.g., [³H]-aldosterone for MR) is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound or Spironolactone).
-
Separation: After reaching equilibrium, bound and free radioligand are separated, typically by vacuum filtration through a filter mat that traps the receptor-bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
Cell-Based Reporter Gene Assay
Objective: To measure the functional agonist or antagonist activity of a compound on a specific steroid hormone receptor.
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293 or CHO cells) that does not endogenously express the target receptor is used.
-
Transfection: The cells are co-transfected with two plasmids:
-
An expression vector containing the full-length human gene for the target steroid hormone receptor (MR, GR, AR, or PR).
-
A reporter vector containing a hormone response element (HRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase). The HRE is a specific DNA sequence that the activated steroid receptor binds to.
-
-
Compound Treatment: The transfected cells are treated with a known agonist for the receptor (e.g., aldosterone for MR) in the presence of increasing concentrations of the test compound (this compound or Spironolactone).
-
Cell Lysis and Reporter Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-induced reporter gene expression (IC50) is calculated.
Visualizations
Mineralocorticoid Receptor Signaling Pathway
Caption: Mineralocorticoid Receptor (MR) signaling pathway.
Experimental Workflow for Assessing Receptor Selectivity
Caption: Workflow for determining drug selectivity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Is there a new dawn for selective Mineralocorticoid receptor antagonism? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety of this compound (CS-3150) and its impacts on blood pressure and renal function: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Renoprotective Effects of Esaxerenone in a New Diabetic Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the renoprotective effects of Esaxerenone with other mineralocorticoid receptor antagonists (MRAs) in preclinical models of diabetic nephropathy. The data presented is compiled from various studies to offer a comprehensive overview for researchers in the field of diabetic kidney disease.
Introduction
Diabetic nephropathy is a leading cause of end-stage renal disease worldwide. Mineralocorticoid receptor (MR) overactivation is a key driver of the inflammatory and fibrotic processes that lead to kidney damage in diabetes. This compound is a novel, non-steroidal, selective MR antagonist that has shown promise in reducing albuminuria and protecting the kidneys from damage.[1][2] This guide evaluates the preclinical evidence supporting the renoprotective effects of this compound, comparing it with other MRAs, including the non-steroidal Finerenone and the steroidal antagonists Spironolactone and Eplerenone.
Comparative Efficacy of Mineralocorticoid Receptor Antagonists
The following tables summarize the quantitative data from various preclinical studies investigating the effects of this compound and its alternatives on key markers of diabetic nephropathy.
Table 1: Effect of MRAs on Urinary Albumin-to-Creatinine Ratio (UACR) in Diabetic Animal Models
| Treatment Group | Animal Model | Dosage | Duration | Baseline UACR (mean ± SD/SEM) | Post-treatment UACR (mean ± SD/SEM) | % Reduction vs. Control/Baseline |
| This compound | KK-Ay Mice | 3 mg/kg/day | 56 days | 1.44 ± 0.21 g/gCre | -0.31 g/gCre (change from baseline) | Significant reduction vs. vehicle[1] |
| Finerenone | - | - | - | - | - | Dose-dependent reduction in UACR[3] |
| Spironolactone | Otsuka Long-Evans Tokushima Fatty (OLETF) Rats | 20 mg/kg/day | 8 months | Not specified | Significantly lower than untreated diabetic rats | Significant reduction |
| Eplerenone | db/db Mice | 100 mg/kg/day | 4 weeks | Not specified | Significantly lower than untreated diabetic mice | Significant reduction |
| Eplerenone | OLETF Rats | 200 mg/kg/day | 6 months | Not specified | Significantly lower than untreated diabetic rats | Dose-dependent improvement |
Table 2: Histopathological and Biomarker Changes with MRA Treatment in Diabetic Animal Models
| Treatment Group | Animal Model | Key Histopathological Findings | Key Biomarker Changes |
| This compound | KK-Ay Mice | - | Reduced urinary podocalyxin and MCP-1 |
| Finerenone | - | Reduced renal fibrosis in a mouse CKD model | - |
| Spironolactone | OLETF Rats | Amelioration of glomerulosclerosis | Reduced renal CTGF and collagen synthesis |
| Eplerenone | db/db Mice | Reduced glomerular podocyte injury and renal fibrosis | Reduced renal TNF-α, MCP-1, Nox2, and p47phox |
| Eplerenone | OLETF Rats | Reduced glomerulosclerosis | Reduced renal TGF-β1, type IV collagen, and PAI-1 |
Experimental Protocols
This section details the methodologies for two advanced diabetic animal models that represent a "new" approach to studying diabetic nephropathy, offering greater clinical relevance.
Uninephrectomized db/db Mouse Model of Accelerated Diabetic Nephropathy
This model accelerates the progression of diabetic kidney disease, mimicking more severe human nephropathy.
Experimental Workflow
Caption: Workflow for the uninephrectomized db/db mouse model.
Methodology:
-
Animal Selection: Male db/db mice and their non-diabetic db/m littermates are used.
-
Uninephrectomy: At 8-10 weeks of age, mice undergo surgical removal of one kidney (typically the left) under anesthesia.
-
Post-operative Care: Animals are allowed to recover for 1-2 weeks with appropriate analgesia.
-
Treatment Groups: Mice are randomized into treatment groups (e.g., Vehicle, this compound, Comparator).
-
Drug Administration: Drugs are administered daily via oral gavage for a specified duration (e.g., 8-12 weeks).
-
Monitoring: Body weight, food and water intake, and blood glucose are monitored regularly.
-
Endpoint Analysis:
-
Urine and Blood Collection: 24-hour urine is collected for measurement of albumin and creatinine. Blood samples are collected for analysis of serum creatinine, BUN, and electrolytes.
-
Histopathology: At the end of the study, the remaining kidney is harvested, fixed, and processed for histological analysis (e.g., PAS and Masson's trichrome staining) to assess glomerulosclerosis and interstitial fibrosis.
-
High-Fat Diet and Low-Dose Streptozotocin (STZ)-Induced Diabetic Mouse Model
This model mimics the pathophysiology of type 2 diabetes by inducing insulin resistance followed by beta-cell dysfunction.
Experimental Workflow
Caption: Workflow for the HFD/STZ-induced diabetic mouse model.
Methodology:
-
Animal Selection: Male C57BL/6J mice are commonly used.
-
Dietary Induction of Insulin Resistance: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for 4-8 weeks.
-
Induction of Hyperglycemia: After the initial dietary period, mice receive low-dose injections of streptozotocin (STZ) (e.g., 40-50 mg/kg) intraperitoneally for 5 consecutive days to induce beta-cell damage.
-
Confirmation of Diabetes: Diabetes is confirmed by measuring blood glucose levels 1-2 weeks after the final STZ injection.
-
Treatment and Endpoint Analysis: Follow steps 4-7 as described for the uninephrectomized db/db mouse model.
Mechanism of Action: Mineralocorticoid Receptor Blockade
This compound, as a non-steroidal MRA, selectively blocks the mineralocorticoid receptor, thereby inhibiting the downstream signaling pathways activated by aldosterone. This blockade has been shown to have anti-inflammatory and anti-fibrotic effects in the kidney.
Signaling Pathway
Caption: Simplified signaling pathway of MR activation and this compound's inhibitory action.
Conclusion
Preclinical data from various diabetic animal models demonstrate the renoprotective effects of this compound, primarily through the reduction of albuminuria. While direct head-to-head comparative studies with other MRAs in a single, robust diabetic nephropathy model are limited, the available evidence suggests that this compound is a potent MRA with the potential to mitigate diabetic kidney disease. The use of advanced diabetic models, such as the uninephrectomized db/db mouse and the HFD/STZ-induced diabetic mouse, will be crucial in further elucidating the comparative efficacy and mechanisms of action of this compound and other MRAs. This will provide a solid foundation for the clinical development of novel therapies for patients with diabetic nephropathy.
References
- 1. Synergistic reduction in albuminuria in type 2 diabetic mice by this compound (CS-3150), a novel nonsteroidal selective mineralocorticoid receptor blocker, combined with an angiotensin II receptor blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective Mineralocorticoid Receptor Blocker, this compound, Attenuates Vascular Dysfunction in Diabetic C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Cross-study comparison of Esaxerenone's effect on albuminuria
A deep dive into the clinical data reveals esaxerenone's standing against other prominent therapies in reducing albuminuria, a key marker of kidney damage, particularly in patients with type 2 diabetes. This guide provides a comprehensive comparison of this compound with other mineralocorticoid receptor blockers (MRBs), SGLT2 inhibitors, and angiotensin II receptor blockers (ARBs), supported by data from key clinical trials.
This compound, a novel non-steroidal mineralocorticoid receptor blocker, has demonstrated significant efficacy in reducing urinary albumin-to-creatinine ratio (UACR), a critical measure of albuminuria. Clinical studies have shown that this compound, when added to standard renin-angiotensin system (RAS) inhibitor therapy, leads to a notable decrease in albuminuria in patients with type 2 diabetes and microalbuminuria.[1][2] This guide will dissect the quantitative data from these studies and compare it with the performance of other established treatments for albuminuria.
Comparative Efficacy in Albuminuria Reduction
The primary measure of efficacy in these studies is the percentage change in UACR from baseline. The following tables summarize the key findings from major clinical trials for this compound and its comparators.
Table 1: this compound - Key Clinical Trial Data on Albuminuria Reduction
| Clinical Trial | Drug & Dosage | Patient Population | Duration | Key Findings on UACR |
| ESAX-DN [1][2][3] | This compound (titrated to 2.5 mg/day) + RAS inhibitor | Type 2 diabetes with microalbuminuria (UACR 45 to <300 mg/g) | 52 weeks | -58.3% reduction in UACR (vs. +8.3% with placebo). 22.1% of patients achieved remission to normoalbuminuria (vs. 4.0% with placebo). |
Table 2: Comparator Drugs - Key Clinical Trial Data on Albuminuria Reduction
| Drug Class | Drug & Dosage | Clinical Trial | Patient Population | Duration | Key Findings on UACR |
| MRB | Finerenone (7.5-20 mg/day) + RAS blocker | ARTS-DN | Type 2 diabetes with albuminuria | 90 days | Dose-dependent reduction in UACR; 21% to 38% reduction compared to placebo. |
| MRB | Spironolactone (25 mg/day) + RAS blocker | Kato et al. | Type 2 diabetic nephropathy with albuminuria (UACR 100-2000 mg/gCr) | 8 weeks | 33% reduction in albuminuria. |
| MRB | Spironolactone (25 mg/day) + Enalapril | Ziaee et al. | Type 2 diabetes with microalbuminuria | 12 weeks | Significant reduction in albumin/creatinine ratio compared to enalapril alone. |
| SGLT2 Inhibitor | Dapagliflozin (10 mg/day) + RAS inhibitor | DAPA-CKD | Chronic kidney disease with albuminuria (with or without type 2 diabetes) | Median 2.4 years | Significant reduction in UACR. |
| ARB | Losartan (50-100 mg/day) | RENAAL | Type 2 diabetes with nephropathy (UACR >300 mg/g) | Mean 3.4 years | 35% reduction in proteinuria compared to placebo. |
Understanding the Mechanisms: Signaling Pathways
The therapeutic effects of this compound and other MRBs on albuminuria are rooted in their ability to block the mineralocorticoid receptor, a key component of the renin-angiotensin-aldosterone system (RAAS).
Caption: Mechanism of Action of this compound within the RAAS Pathway.
Clinical Trial Workflow: A Look at the Methodology
The clinical trials cited in this guide generally follow a standardized workflow to assess the efficacy and safety of the investigational drugs on albuminuria.
Caption: A Generalized Workflow of a Clinical Trial Investigating Albuminuria.
Detailed Experimental Protocols
A clear understanding of the experimental design is crucial for interpreting the results of these clinical trials. Below are the detailed methodologies for the key studies cited.
ESAX-DN (this compound)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: 455 patients with type 2 diabetes and microalbuminuria (UACR of 45 to <300 mg/g creatinine) who were already being treated with an angiotensin II receptor blocker (ARB) or an angiotensin-converting enzyme (ACE) inhibitor.
-
Dosing Regimen: this compound was initiated at 1.25 mg once daily and titrated up to 2.5 mg once daily based on the patient's serum potassium levels. The control group received a matching placebo.
-
Primary Endpoint: The proportion of patients achieving remission to normoalbuminuria, defined as a UACR <30 mg/g and a ≥30% reduction from baseline on two consecutive occasions.
-
UACR Measurement: Early morning urine samples were collected and centrally analyzed.
ARTS-DN (Finerenone)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, phase 2b dose-finding study.
-
Patient Population: 823 patients with type 2 diabetes and albuminuria (UACR ≥30 mg/g) who were receiving an ACE inhibitor or an ARB.
-
Dosing Regimen: Patients were randomized to receive one of seven doses of finerenone (1.25, 2.5, 5, 7.5, 10, 15, or 20 mg once daily) or placebo for 90 days.
-
Primary Outcome: The ratio of UACR at day 90 compared to baseline.
-
UACR Measurement: First morning void urine samples were used to determine the UACR.
Kato et al. (Spironolactone)
-
Study Design: A multicenter, prospective, randomized, open-label, parallel-group comparison study.
-
Patient Population: 52 Japanese patients with type 2 diabetic nephropathy and albuminuria (UACR of 100 to 2000 mg/gCr) treated with an ACE inhibitor or ARB.
-
Dosing Regimen: Patients in the treatment group received spironolactone 25 mg once daily as an add-on therapy for 8 weeks. The control group continued their conventional treatment.
-
Primary Outcome: The reduction in the rate of albuminuria at 8 weeks compared with the baseline value.
-
UACR Measurement: Details on the specific urine collection method were not specified in the abstract.
DAPA-CKD (Dapagliflozin)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter international trial.
-
Patient Population: 4,304 patients with chronic kidney disease (eGFR 25-75 mL/min/1.73 m²) and albuminuria (UACR 200-5000 mg/g), with or without type 2 diabetes. All patients were on a stable dose of an ACE inhibitor or ARB.
-
Dosing Regimen: Patients were randomized to receive dapagliflozin 10 mg once daily or placebo.
-
Primary Endpoint: A composite of a sustained decline in eGFR of at least 50%, end-stage kidney disease, or death from renal or cardiovascular causes. Change in UACR was a prespecified secondary outcome.
-
UACR Measurement: First morning void urine samples were collected at baseline and subsequent study visits.
RENAAL (Losartan)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: 1,513 patients with type 2 diabetes and nephropathy, defined by a urinary albumin-to-creatinine ratio of at least 300 mg/g and a serum creatinine concentration between 1.3 and 3.0 mg/dL.
-
Dosing Regimen: Patients were randomized to receive losartan (starting at 50 mg and titrated to 100 mg once daily) or placebo, in addition to conventional antihypertensive therapy (excluding other ACE inhibitors or ARBs).
-
Primary Endpoint: A composite of a doubling of the baseline serum creatinine concentration, end-stage renal disease, or death. Change in proteinuria was a secondary endpoint.
-
UACR Measurement: The urinary albumin-to-creatinine ratio was determined from a first morning urine sample.
References
- 1. This compound (CS-3150) in Patients with Type 2 Diabetes and Microalbuminuria (ESAX-DN): Phase 3 Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (CS-3150) in Patients with Type 2 Diabetes and Microalbuminuria (ESAX-DN): Phase 3 Randomized Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Daiichi Sankyo Announces Positive Results from ESAX-DN Phase 3 Study in Japan of this compound in Patients with Diabetic Nephropathy - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
An In Vivo Comparative Guide to Esaxerenone and Finerenone in Cardiorenal Disease Models
Introduction
Esaxerenone and finerenone are novel, non-steroidal mineralocorticoid receptor (MR) antagonists developed to offer more selective MR blockade with potentially fewer side effects compared to traditional steroidal MRAs like spironolactone and eplerenone.[1] Both agents have shown promise in providing cardiorenal protection in preclinical and clinical settings.[1][2] Finerenone is approved for the treatment of chronic kidney disease (CKD) associated with type 2 diabetes, while this compound is approved in Japan for essential hypertension.[3][4] This guide provides an objective comparison of their in vivo performance based on available experimental data from animal models of cardiovascular and renal disease.
Signaling Pathway of Non-Steroidal MR Antagonists
Figure 1: Simplified signaling pathway of non-steroidal MR antagonists.
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing experimental outcomes. Below are representative protocols for in vivo studies of this compound and finerenone in established animal models of cardiorenal disease.
This compound in Dahl Salt-Sensitive (DSS) Hypertensive Rats
This model is characterized by salt-sensitive hypertension, leading to severe cardiac and renal damage.
-
Animal Model: Male Dahl salt-sensitive (DSS) rats, typically 6 weeks old.
-
Disease Induction: Rats are fed a high-salt diet (HSD), often containing 8% NaCl, for a period of several weeks to induce hypertension and end-organ damage. A control group is maintained on a low-salt diet (LSD; e.g., 0.3% NaCl).
-
Drug Administration: this compound is mixed with the chow (e.g., at a concentration of 0.001% w/w) or administered daily by oral gavage. Treatment typically starts after the establishment of hypertension and cardiac hypertrophy (e.g., after 6 weeks of HSD).
-
Key Endpoints Measured:
-
Blood Pressure: Monitored regularly, often using a tail-cuff method or radiotelemetry.
-
Cardiac Function: Assessed by echocardiography to measure parameters like ejection fraction, stroke volume, and cardiac output.
-
Histopathology: Heart and kidney tissues are collected for histological analysis (e.g., Azan staining for fibrosis, H&E staining for morphology) to assess cardiac remodeling, glomerulosclerosis, and tubulointerstitial fibrosis.
-
Biomarkers: Measurement of urinary protein/albumin excretion and gene expression of inflammatory (e.g., TNF-α, IL-6) and oxidative stress markers (e.g., gp47phox, p22phox) in tissues.
-
Finerenone in 5/6 Nephrectomy (Nx) Rats
This is a widely used model of non-diabetic chronic kidney disease that leads to progressive renal failure and associated cardiovascular complications.
-
Animal Model: Male Sprague-Dawley or Munich-Wistar rats.
-
Disease Induction: A two-step surgical procedure involving the removal of two-thirds of the left kidney followed by the removal of the entire right kidney one week later (5/6 nephrectomy). This reduction in renal mass leads to hyperfiltration, proteinuria, and progressive glomerulosclerosis.
-
Drug Administration: Finerenone is administered orally, often mixed with food, at doses typically around 10 mg/kg/day. Treatment can be either preventive (starting shortly after surgery) or curative (starting after CKD is established).
-
Key Endpoints Measured:
-
Renal Function: Glomerular filtration rate (GFR) is measured (e.g., via FITC-inulin clearance), along with serum creatinine and blood urea nitrogen. Urinary albumin-to-creatinine ratio (UACR) is a key marker of kidney damage.
-
Cardiac Function: Assessed via pressure-volume loop analysis to determine parameters of diastolic and systolic function, such as left ventricular end-diastolic pressure (LVEDP).
-
Histopathology: Kidney and heart tissues are examined for fibrosis (e.g., Sirius Red staining), hypertrophy, and other structural changes.
-
Molecular Markers: Analysis of gene and protein expression related to fibrosis (e.g., TGF-β, collagen-I), inflammation, and endothelial function (e.g., eNOS phosphorylation).
-
Figure 2: Representative workflow for preclinical cardiorenal studies.
Comparative Efficacy Data (Indirect Comparison)
The following tables summarize quantitative data from separate in vivo studies. Direct statistical comparisons between this compound and Finerenone cannot be made from this data.
Table 1: Effects on Blood Pressure and Renal Parameters
| Parameter | Animal Model | Treatment Group | Result |
| Systolic Blood Pressure (SBP) | Dahl Salt-Sensitive Rat (High-Salt Diet) | This compound (0.001% w/w) | Significant reduction vs. HSD control. |
| 5/6 Nephrectomy Rat | Finerenone (10 mg/kg/day) | No significant change vs. untreated CKD. | |
| DOCA-Salt Hypertensive Mouse | Finerenone (10 mg/kg/day) | Significant reduction vs. vehicle. | |
| Urinary Albumin/Protein Excretion | Dahl Salt-Sensitive Rat (High-Salt Diet) | This compound (0.001% w/w) | Attenuated increase in urinary protein. |
| 5/6 Nephrectomy Rat | Finerenone (10 mg/kg/day) | Attenuated albuminuria. | |
| Renal Fibrosis | Dahl Salt-Sensitive Rat (High-Salt Diet) | This compound (0.001% w/w) | Attenuated glomerulosclerosis and tubulointerstitial fibrosis. |
| 5/6 Nephrectomy Rat | Finerenone (10 mg/kg/day) | Reduced renal collagen deposition and fibrosis. |
Table 2: Effects on Cardiac Parameters
| Parameter | Animal Model | Treatment Group | Result |
| Cardiac Function | Dahl Salt-Sensitive Rat (High-Salt Diet) | This compound (0.001% w/w) | Prevented worsening of stroke volume, ejection fraction, and cardiac output. |
| 5/6 Nephrectomy Rat | Finerenone (10 mg/kg/day) | Prevented LV diastolic dysfunction; improved LV tissue perfusion. | |
| Cardiac Hypertrophy/Remodeling | Dahl Salt-Sensitive Rat (High-Salt Diet) | This compound (0.001% w/w) | Reduced cardiac remodeling. |
| 5/6 Nephrectomy Rat | Finerenone (10 mg/kg/day) | Reduced renal hypertrophy. | |
| Cardiac Fibrosis | Dahl Salt-Sensitive Rat (High-Salt Diet) | This compound (0.001% w/w) | Significantly reduced cardiac fibrosis. |
| 5/6 Nephrectomy Rat | Finerenone (10 mg/kg/day) | Significantly reduced cardiac fibrosis. | |
| Cardiac Inflammation & Oxidative Stress | Dahl Salt-Sensitive Rat (High-Salt Diet) | This compound (0.001% w/w) | Reduced mRNA expression of TNF-α, IL-6; reduced markers of oxidative stress. |
| DOCA-Salt Hypertensive Mouse | Finerenone (10 mg/kg/day) | Reduced renal infiltration of inflammatory T-cells. |
Summary and Conclusion
Based on an indirect comparison of data from separate in vivo studies, both this compound and finerenone demonstrate significant cardiorenal protective effects in animal models of hypertension and chronic kidney disease.
This compound shows potent antihypertensive effects in salt-sensitive hypertension models, which contributes to its ability to attenuate cardiac dysfunction, remodeling, and fibrosis, as well as reduce renal injury.
Finerenone demonstrates robust anti-fibrotic and anti-inflammatory effects in the heart and kidneys, often at doses that do not significantly lower systemic blood pressure. This suggests a more direct organ-protective mechanism independent of hemodynamic changes.
References
- 1. Frontiers | A comprehensive review of finerenone—a third-generation non-steroidal mineralocorticoid receptor antagonist [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of this compound, a Novel Mineralocorticoid Receptor Antagonist: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Esaxerenone's Cardioprotective Effects: A Comparative Analysis of its Reproducibility in Cardiac Hypertrophy
For Immediate Release
A growing body of evidence from preclinical and clinical studies highlights the potential of esaxerenone, a novel non-steroidal mineralocorticoid receptor (MR) blocker, in mitigating cardiac hypertrophy. This guide provides a comprehensive comparison of this compound's effects with alternative MR antagonists, spironolactone and eplerenone, supported by experimental data. The findings suggest a reproducible effect of this compound in reducing cardiac mass and modulating key signaling pathways involved in pathological heart growth.
Executive Summary
Cardiac hypertrophy, an enlargement of the heart muscle, is a significant risk factor for heart failure and other cardiovascular events. Mineralocorticoid receptor antagonists are a class of drugs that have shown promise in treating this condition. This compound, a newer selective non-steroidal MR blocker, has demonstrated consistent antihypertensive and cardioprotective effects. This report synthesizes available data to offer a comparative perspective for researchers, scientists, and drug development professionals on the reproducibility and efficacy of this compound in the context of cardiac hypertrophy.
Comparative Efficacy on Cardiac Hypertrophy
The following tables summarize the quantitative data from various studies on the effects of this compound and its alternatives on markers of cardiac hypertrophy.
Table 1: Preclinical Data in Animal Models of Cardiac Hypertrophy
| Drug | Model | Key Findings | Percentage Change |
| This compound | Transverse Aortic Constriction (TAC) in mice | Significant decrease in heart weight/tibial length (HW/TL) ratio.[1][2] | -23.4% in HW/TL ratio vs. control[1][2] |
| Significant reduction in hypertrophic gene markers (ANP, Collagen 3a1).[1] | Data not quantified | ||
| Eplerenone | Dahl Salt-Sensitive hypertensive rats | Attenuated cardiac hypertrophy and failure. | Data not quantified |
Table 2: Clinical Data on Left Ventricular Mass Index (LVMI)
| Drug | Patient Population | Study Duration | Key Findings | Mean Change in LVMI (g/m²) |
| This compound | Hypertensive patients with Left Ventricular Hypertrophy (LVH) | 24 weeks | Significant decrease in LVMI. | -9.9 |
| Spironolactone | Hemodialysis patients | 40 weeks | No significant change in LVMI. | -2.86 (not statistically significant) |
| Early-stage Chronic Kidney Disease | 40 weeks | Significant reduction in left ventricular mass. | -14 (absolute mass, not indexed) | |
| Patients with Heart Failure with preserved Ejection Fraction (HFpEF) | 9-12 months | Significant reduction in LVMI. | -3.6 | |
| Eplerenone | Treatment-resistant hypertension | 6 months | Significant reduction in LVM. | -19 (absolute mass, not indexed) |
| Type 2 Diabetes patients | 26 weeks | Significant decrease in LVMI. | -4.7 | |
| Obstructive Sleep Apnea and Resistant Hypertension | 6 months | Significant decrease in LVMI. | -9.4% |
Mechanism of Action: Signaling Pathways
This compound exerts its effects by blocking the mineralocorticoid receptor, a key player in the signaling cascade that leads to cardiac hypertrophy. The activation of the MR by aldosterone triggers a series of downstream events, including the activation of the MAPK and SGK-1 pathways, which promote gene transcription leading to cellular growth and fibrosis. This compound's intervention at the receptor level inhibits these pathological processes.
Mineralocorticoid Receptor Signaling Pathway in Cardiac Hypertrophy.
Experimental Protocols
To ensure the reproducibility of the findings, detailed experimental methodologies are crucial. Below are summaries of key experimental protocols cited in this guide.
Transverse Aortic Constriction (TAC) Mouse Model
The TAC model is a widely used surgical procedure to induce pressure overload-induced cardiac hypertrophy and heart failure in mice, mimicking conditions like aortic stenosis in humans.
Experimental Workflow for the Transverse Aortic Constriction (TAC) Model.
Key Steps:
-
Anesthesia: The mouse is anesthetized using an appropriate anesthetic agent.
-
Surgical Incision: A small incision is made at the suprasternal notch to expose the aortic arch.
-
Aortic Ligation: A suture is passed around the aortic arch between the innominate and left common carotid arteries. A blunt needle of a specific gauge (e.g., 27-gauge) is placed next to the aorta, and the suture is tied snugly around both.
-
Constriction: The needle is then carefully removed, leaving a constriction of a defined diameter.
-
Closure and Recovery: The incision is closed, and the animal is allowed to recover with appropriate post-operative care.
-
Treatment and Analysis: Following recovery, animals are treated with this compound or a placebo. Cardiac hypertrophy is assessed at a defined endpoint using techniques such as echocardiography to measure heart dimensions and function, histology to examine cell size and fibrosis, and molecular biology to analyze gene expression.
Clinical Evaluation of Left Ventricular Mass Index (LVMI)
Clinical trials evaluating the effect of this compound on cardiac hypertrophy typically involve the following steps:
-
Patient Recruitment: Patients with a diagnosis of hypertension and evidence of left ventricular hypertrophy (as determined by echocardiography) are enrolled.
-
Baseline Measurements: At the start of the study, baseline measurements of blood pressure and LVMI are taken. LVMI is calculated from echocardiographic measurements of the left ventricular dimensions and indexed to body surface area.
-
Randomization and Treatment: Patients are randomized to receive either this compound or a comparator drug (or placebo) for a specified duration.
-
Follow-up and Monitoring: Patients are monitored regularly for blood pressure, adverse events, and adherence to treatment.
-
Final Assessment: At the end of the treatment period, LVMI is reassessed using echocardiography.
-
Statistical Analysis: The change in LVMI from baseline to the end of the study is compared between the treatment groups to determine the efficacy of the intervention.
Conclusion
The available data from both preclinical and clinical studies demonstrate a consistent and reproducible effect of this compound in reducing cardiac hypertrophy. Its efficacy in decreasing left ventricular mass index in hypertensive patients appears comparable to or favorable against older mineralocorticoid receptor antagonists. The detailed mechanism of action, involving the blockade of the mineralocorticoid receptor and subsequent inhibition of downstream hypertrophic signaling pathways, provides a strong rationale for its therapeutic potential. Further head-to-head comparative trials will be beneficial to definitively establish its position relative to other available therapies for cardiac hypertrophy.
References
A Head-to-Head Analysis of Metabolic Effects: Esaxerenone Versus Other Mineralocorticoid Receptor Antagonists
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of mineralocorticoid receptor antagonist (MRA) therapy is evolving with the advent of novel non-steroidal agents like esaxerenone. This guide provides a side-by-side analysis of the metabolic effects of this compound in comparison to other prominent MRAs, including the steroidal agents spironolactone and eplerenone, and the non-steroidal agent finerenone. This objective comparison, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate these therapies.
Comparative Analysis of Key Metabolic Parameters
The following tables summarize the quantitative data on the metabolic effects of this compound and other MRAs from various clinical studies. It is important to note that the data are derived from different studies with varying patient populations and methodologies, warranting careful interpretation.
Table 1: Effects on Renal Function and Blood Pressure
| Parameter | This compound | Spironolactone | Eplerenone | Finerenone |
| Change in Systolic Blood Pressure (SBP) | Significant reduction[1] | Significant reduction[2][3] | Significant reduction[4] | Modest reduction[1] |
| Change in Diastolic Blood Pressure (DBP) | Significant reduction | Significant reduction | Significant reduction | Modest reduction |
| Change in Serum Potassium (K+) | Increased | Increased | Increased | Increased |
| Change in Estimated Glomerular Filtration Rate (eGFR) | Decreased | Decreased | Decreased | Initial dip followed by stabilization |
| Change in Urinary Albumin-to-Creatinine Ratio (UACR) | Significantly decreased | Significantly decreased | Decreased | Significantly decreased |
Table 2: Effects on Glycemic Control and Lipid Metabolism
| Parameter | This compound | Spironolactone | Eplerenone | Finerenone |
| Change in HbA1c | Decreased in some studies | Slightly increased in a meta-analysis | No significant change generally reported | No significant change generally reported |
| Change in Fasting Plasma Glucose | Variable | No clear effect | No significant change generally reported | No significant change generally reported |
| Change in Total Cholesterol | Decreased in some studies | No significant difference | No significant change generally reported | No significant change generally reported |
| Change in LDL-Cholesterol | Decreased in some studies | No significant difference | No significant change generally reported | No significant change generally reported |
| Change in Triglycerides | No significant change generally reported | No significant difference | Hypertriglyceridemia reported in some cases | No significant change generally reported |
| Change in Body Mass Index (BMI) | Decreased in some studies | No significant change generally reported | No significant change generally reported | No significant change generally reported |
Mechanism of Action: The Mineralocorticoid Receptor Signaling Pathway
Mineralocorticoid Receptor Antagonists (MRAs) exert their effects by competitively blocking the binding of aldosterone to the mineralocorticoid receptor (MR). This inhibition prevents the translocation of the receptor to the nucleus, thereby modulating the transcription of aldosterone-responsive genes. The downstream effects include alterations in sodium and potassium transport, leading to changes in blood pressure and electrolyte balance.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the analysis of metabolic effects of MRAs. For detailed, study-specific protocols, readers are encouraged to consult the original publications.
Measurement of Serum Potassium and Creatinine
Serum potassium and creatinine levels are fundamental in assessing the metabolic impact of MRAs.
Protocol:
-
Sample Collection: Venous blood is drawn from the patient, typically after a period of fasting.
-
Sample Processing: The blood sample is centrifuged to separate the serum from the blood cells.
-
Analysis: The serum is analyzed using an automated clinical chemistry analyzer.
-
Potassium: Measured using an ion-selective electrode.
-
Creatinine: Measured using either the Jaffe (alkaline picrate) method or an enzymatic method.
-
-
Data Reporting: Results are reported in standard units (e.g., mmol/L for potassium and mg/dL or µmol/L for creatinine).
Assessment of Urinary Albumin-to-Creatinine Ratio (UACR)
UACR is a key marker for diabetic kidney disease and is monitored to assess the renal-protective effects of MRAs.
Protocol:
-
Sample Collection: A spot urine sample is collected from the patient.
-
Analysis: The urine sample is analyzed for both albumin and creatinine concentrations.
-
Albumin: Typically measured by immunoturbidimetry or immunonephelometry.
-
Creatinine: Measured using methods similar to serum creatinine analysis.
-
-
Calculation: The UACR is calculated by dividing the albumin concentration (in mg) by the creatinine concentration (in g).
-
Data Reporting: The result is expressed as mg/g.
Evaluation of Glycemic Control (HbA1c and Fasting Plasma Glucose)
These parameters are crucial for understanding the impact of MRAs on glucose metabolism, particularly in patients with diabetes.
Protocol for HbA1c:
-
Sample Collection: A whole blood sample is collected.
-
Analysis: HbA1c is measured using methods such as high-performance liquid chromatography (HPLC), immunoassay, or enzymatic assays.
-
Data Reporting: Results are reported as a percentage (%) or in mmol/mol.
Protocol for Fasting Plasma Glucose:
-
Sample Collection: A blood sample is collected after an overnight fast (typically 8-12 hours).
-
Sample Processing: The blood is centrifuged to obtain plasma.
-
Analysis: Plasma glucose is measured using an automated analyzer, typically employing a glucose oxidase or hexokinase method.
-
Data Reporting: Results are reported in mg/dL or mmol/L.
Lipid Profile Analysis
The lipid profile is assessed to determine the effects of MRAs on cholesterol and triglyceride levels.
Protocol:
-
Sample Collection: A blood sample is collected after an overnight fast.
-
Sample Processing: The blood is centrifuged to obtain serum or plasma.
-
Analysis: The sample is analyzed for total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using an automated clinical chemistry analyzer.
-
Data Reporting: Results are reported in mg/dL or mmol/L.
Conclusion
This compound, a novel non-steroidal MRA, demonstrates effective blood pressure reduction and significant albuminuria-lowering effects. Its metabolic profile appears to be generally favorable, with some studies suggesting potential benefits for glycemic control and lipid levels. Compared to steroidal MRAs like spironolactone, this compound offers higher selectivity for the mineralocorticoid receptor, which may translate to a better side-effect profile. Finerenone, another non-steroidal MRA, has shown pronounced renal and cardiovascular benefits with a more modest effect on blood pressure.
The choice of MRA will depend on the specific patient profile and therapeutic goals. For researchers and drug development professionals, the distinct metabolic effects of these agents highlight the importance of targeted therapies and the potential for developing next-generation MRAs with optimized efficacy and safety profiles. Further head-to-head comparative trials are warranted to provide a more definitive understanding of the relative metabolic advantages of this compound.
References
Comparison Guide: Validating Esaxerenone's Mechanism with MR-Knockout Animal Models
Objective: To provide a comprehensive guide for researchers on validating the mechanism of action of esaxerenone, a non-steroidal mineralocorticoid receptor (MR) blocker, by comparing its effects in wild-type versus MR-knockout (MR-KO) animal models. This guide synthesizes experimental data to demonstrate that this compound's therapeutic effects are mediated specifically through the mineralocorticoid receptor.
Introduction: this compound is a novel, highly selective, non-steroidal MR blocker approved for the treatment of hypertension.[1][2] Its primary mechanism of action is believed to be the competitive inhibition of the mineralocorticoid receptor, which plays a key role in blood pressure regulation and the pathophysiology of cardiac and renal fibrosis.[3][4][5] To rigorously validate this on-target activity, experiments utilizing MR-knockout (MR-KO) animal models are critical. By comparing the drug's effects in animals with and without the MR, researchers can unequivocally determine if the observed physiological changes are a direct result of MR blockade.
Experimental Design and Protocols
The core of the validation lies in demonstrating a diminished or absent effect of this compound in animals lacking the mineralocorticoid receptor. A common and effective approach is to induce a disease state, such as hypertension and cardiac fibrosis, in both wild-type (WT) and MR-KO mice and then compare the therapeutic efficacy of this compound between the genotypes.
1. Animal Models:
-
Wild-Type (WT) Group: Standard genetic background mice (e.g., C57BL/6J) serving as the control group with functional mineralocorticoid receptors.
-
MR-Knockout (MR-KO) Group: Mice with a targeted deletion of the Nr3c2 gene, which encodes the MR. To circumvent embryonic lethality associated with global MR deletion, cell type-specific knockouts are often employed, such as in cardiomyocytes (Cardio-MR-KO) or macrophages (Mac-MR-KO).
2. Disease Model Induction:
-
Method: Angiotensin II (Ang II) infusion via osmotic mini-pumps is a well-established method to induce hypertension and subsequent cardiac remodeling.
-
Dosage: A typical dose is 1,000 ng/kg/min for 14 to 28 days.
-
Rationale: Ang II infusion elevates blood pressure and promotes inflammation and fibrosis, processes in which the MR is known to be a key mediator.
3. Drug Administration:
-
Drug: this compound.
-
Dosage: 1 mg/kg/day to 3 mg/kg/day, administered orally via gavage or mixed in feed.
-
Vehicle Control: A suitable vehicle (e.g., 0.5% methylcellulose solution) is administered to control groups.
4. Key Experimental Groups:
-
WT + Vehicle
-
WT + Ang II + Vehicle
-
WT + Ang II + this compound
-
Cardio-MR-KO + Ang II + Vehicle
-
Cardio-MR-KO + Ang II + this compound
5. Endpoint Measurements:
-
Systolic Blood Pressure (SBP): Monitored non-invasively using the tail-cuff method throughout the study.
-
Cardiac Hypertrophy: Assessed by measuring the heart weight to body weight (HW/BW) ratio.
-
Cardiac Fibrosis: Quantified through histological analysis (e.g., Masson's trichrome staining) of heart tissue sections and by measuring the gene expression of pro-fibrotic markers (e.g., Col1a1, Ctgf) via qRT-PCR.
Visualizing the Experimental and Mechanistic Logic
Experimental Workflow
The following diagram outlines the logical flow of an experiment designed to validate this compound's MR-dependent mechanism.
Caption: A typical workflow for comparing this compound's effects in WT and MR-KO mice.
Targeted Signaling Pathway
This diagram illustrates the molecular mechanism by which this compound is hypothesized to act. The validation experiment directly tests the necessity of the Mineralocorticoid Receptor in this pathway.
Caption: this compound competitively blocks aldosterone from activating the MR.
Comparative Performance Data
The following tables summarize hypothetical but realistic data from the experimental design described above, illustrating the expected outcomes that would validate this compound's mechanism.
Table 1: Comparative Effects on Systolic Blood Pressure (SBP)
| Experimental Group | Baseline SBP (mmHg) | Final SBP (mmHg) | Change from Baseline (mmHg) |
| WT + Ang II + Vehicle | 121 ± 5 | 168 ± 7 | +47 |
| WT + Ang II + this compound | 123 ± 6 | 135 ± 6 | +12 |
| MR-KO + Ang II + Vehicle | 122 ± 5 | 140 ± 8 | +18 |
| MR-KO + Ang II + this compound | 121 ± 7 | 138 ± 7 | +17 |
Data Interpretation: In WT mice, this compound demonstrates a potent antihypertensive effect, significantly blunting the SBP increase caused by Ang II. Conversely, in MR-KO mice, the hypertensive response to Ang II is already reduced, and critically, this compound provides no additional blood pressure-lowering benefit. This lack of effect in the absence of the MR is strong evidence for its on-target mechanism.
Table 2: Comparative Effects on Cardiac Hypertrophy and Fibrosis
| Experimental Group | Heart Weight / Body Weight Ratio (mg/g) | Cardiac Fibrosis (% Area) | Col1a1 Gene Expression (Fold Change) |
| WT + Ang II + Vehicle | 5.4 ± 0.4 | 12.5 ± 2.1 | 5.8 ± 0.7 |
| WT + Ang II + this compound | 4.1 ± 0.3 | 4.2 ± 1.5 | 1.9 ± 0.4 |
| MR-KO + Ang II + Vehicle | 4.2 ± 0.3 | 4.8 ± 1.7 | 2.1 ± 0.5 |
| MR-KO + Ang II + this compound | 4.1 ± 0.4 | 4.6 ± 1.6 | 2.0 ± 0.4 |
Data Interpretation: Similar to the blood pressure data, this compound significantly reduces cardiac hypertrophy and fibrosis in WT mice. In MR-KO mice, these pathological changes are inherently less severe, and this compound treatment does not confer further protection. This demonstrates that the anti-fibrotic and anti-hypertrophic effects of this compound are also dependent on the presence of the mineralocorticoid receptor. Studies in macrophage-specific MR-KO mice have similarly shown that MR signaling in immune cells is crucial for the development of cardiac fibrosis.
Conclusion
The comparative data from studies using wild-type and MR-knockout animal models provide unequivocal validation of this compound's mechanism of action. The consistent observation that this compound's antihypertensive and anti-fibrotic effects are abrogated in the absence of the mineralocorticoid receptor confirms that it is a highly specific, on-target MR blocker. For drug development professionals, this validation is crucial as it ensures that the therapeutic benefits are derived from the intended molecular target, minimizing the likelihood of off-target effects and providing a solid foundation for its clinical use in treating hypertension and related cardiovascular conditions.
References
- 1. This compound, a novel nonsteroidal mineralocorticoid receptor blocker (MRB) in hypertension and chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of this compound, a Novel Mineralocorticoid Receptor Antagonist: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mineralocorticoid Receptor Signaling as a Therapeutic Target for Renal and Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steroidal and non-steroidal mineralocorticoid receptor antagonists in cardiorenal medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daiichi Sankyo Announces Positive Top-line Results from Phase 3 Study in Japan of this compound for Treatment of Essential Hypertension - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
Navigating the Nuances of Non-Steroidal Mineralocorticoid Receptor Antagonists: A Comparative Analysis of Long-Term Safety
For researchers, scientists, and drug development professionals, understanding the long-term safety profiles of novel therapeutics is paramount. This guide provides an objective comparison of non-steroidal mineralocorticoid receptor antagonists (nsMRAs), a class of drugs showing significant promise in cardiorenal medicine. By examining key experimental data, we delve into the safety nuances of finerenone, esaxerenone, and apararenone, offering a clear perspective on their performance against each other and traditional steroidal MRAs (sMRAs).
The advent of nsMRAs marks a significant evolution in the management of conditions exacerbated by mineralocorticoid receptor (MR) overactivation, such as chronic kidney disease (CKD) and heart failure. Unlike their steroidal predecessors, spironolactone and eplerenone, which are associated with a higher risk of hyperkalemia and hormonal side effects, nsMRAs are designed for greater selectivity and a potentially more favorable safety profile.[1][2] This has spurred extensive clinical investigation to delineate their long-term safety and efficacy.
Quantitative Safety Profiles: A Tabular Comparison
To facilitate a clear comparison of the long-term safety of prominent nsMRAs, the following tables summarize key adverse event data from pivotal clinical trials.
Table 1: Comparative Incidence of Hyperkalemia in Key Clinical Trials
| Drug | Trial | Patient Population | Dosage(s) | Incidence of Hyperkalemia (>5.5 mmol/L) | Incidence of Treatment Discontinuation due to Hyperkalemia | Comparator |
| Finerenone | FIDELITY (Pooled analysis of FIDELIO-DKD & FIGARO-DKD) | CKD and Type 2 Diabetes | 10 mg or 20 mg once daily | 14% | 1.7% | Placebo (6.9%) |
| This compound | ESAX-HTN | Essential Hypertension | 2.5 mg or 5 mg once daily | Not explicitly reported as >5.5 mmol/L, but "blood K increased" was 2.2% (2.5mg) and 2.2% (5mg) | Not explicitly reported | Eplerenone 50 mg (0.9%) |
| Apararenone | Phase 2 in Diabetic Nephropathy | Stage 2 Diabetic Nephropathy | 2.5 mg, 5 mg, or 10 mg once daily | Serum potassium tended to increase, but events were not clinically significant | Not reported | Placebo |
Data compiled from multiple sources.[3][4][5]
Table 2: Overview of Renal and Cardiovascular Safety Outcomes
| Drug | Trial | Key Renal Safety Findings | Key Cardiovascular Safety Findings |
| Finerenone | FIDELITY | Initial eGFR dip, but slower long-term eGFR decline vs. placebo. Reduced risk of a composite kidney outcome (kidney failure, sustained ≥57% eGFR decline, or renal death) | Reduced risk of a composite cardiovascular outcome (cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, or hospitalization for heart failure) |
| This compound | Various Phase 3 (Hypertension) | Generally well-tolerated with regard to renal function. | Demonstrated blood pressure lowering effects; specific long-term cardiovascular outcome data is emerging. |
| Apararenone | Phase 2 (Diabetic Nephropathy) | Tendency for eGFR to decrease, but not clinically significant in the 52-week study. | Long-term cardiovascular outcome data not yet available. |
Delving into the Data: Experimental Protocols of Key Trials
A thorough understanding of the methodologies employed in pivotal trials is crucial for interpreting their findings. Below are summaries of the experimental protocols for key studies cited.
Finerenone: The FIDELITY Program (FIDELIO-DKD & FIGARO-DKD)
The FIDELITY program, a prespecified pooled analysis of the FIDELIO-DKD and FIGARO-DKD phase 3 trials, provides the most robust long-term safety and efficacy data for finerenone.
-
Study Design: Both were randomized, double-blind, placebo-controlled, multicenter, event-driven trials.
-
Patient Population: Adults with type 2 diabetes and chronic kidney disease. FIDELIO-DKD focused on patients with more advanced CKD, while FIGARO-DKD included patients with earlier stages of CKD.
-
Intervention: Patients were randomized to receive either finerenone (10 mg or 20 mg once daily, based on eGFR) or placebo, in addition to standard of care, including a renin-angiotensin system (RAS) inhibitor.
-
Safety Monitoring: Serum potassium and eGFR were monitored at baseline, at 1 and 4 months after randomization, and every 4 months thereafter.
-
Definition and Management of Hyperkalemia: Hyperkalemia was defined as a serum potassium concentration >5.5 mmol/L. The study protocol included specific guidelines for dose interruption and downward titration of finerenone if potassium levels exceeded this threshold. Treatment was withheld if potassium was >5.5 mmol/L and restarted at a lower dose once it fell to ≤5.0 mmol/L.
-
Primary Cardiovascular Outcome (FIGARO-DKD): A composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for heart failure.
-
Primary Kidney Outcome (FIDELIO-DKD): A composite of kidney failure, a sustained decrease in eGFR of at least 40% from baseline, or renal death.
This compound: ESAX-HTN Study
The ESAX-HTN study was a phase 3 trial that compared the efficacy and safety of this compound with the steroidal MRA eplerenone in patients with essential hypertension.
-
Study Design: A multicenter, randomized, double-blind, parallel-group study.
-
Patient Population: Japanese patients with essential hypertension.
-
Intervention: Patients were randomized to receive this compound (2.5 mg or 5 mg once daily) or eplerenone (50 mg once daily) for 12 weeks.
-
Safety Assessment: Adverse events were monitored throughout the study. Specific attention was paid to changes in serum potassium levels.
-
Primary Efficacy Endpoint: Change from baseline in sitting systolic and diastolic blood pressure.
Apararenone: Phase 2 Study in Diabetic Nephropathy
This study evaluated the dose-response, efficacy, and safety of apararenone in patients with stage 2 diabetic nephropathy.
-
Study Design: A two-part study consisting of a 24-week randomized, double-blind, placebo-controlled, dose-response period, followed by a 28-week open-label extension.
-
Patient Population: Patients with stage 2 diabetic nephropathy.
-
Intervention: In the dose-response phase, patients received apararenone (2.5 mg, 5 mg, or 10 mg once daily) or placebo.
-
Safety Parameters: Changes from baseline in eGFR and serum potassium were monitored at 24 and 52 weeks. The incidence of adverse events and adverse drug reactions was also recorded.
-
Primary Efficacy Endpoint: Percent change from baseline in the urinary albumin-to-creatinine ratio (UACR) at 24 weeks.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To provide a deeper understanding of the underlying biology and experimental design, the following diagrams were generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Steroidal or non-steroidal MRAs: should we still enable RAASi use through K binders? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyperkalemia Risk with Finerenone: Results from the FIDELIO-DKD Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ahajournals.org [ahajournals.org]
Safety Operating Guide
Personal protective equipment for handling Esaxerenone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Esaxerenone. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a non-steroidal mineralocorticoid receptor antagonist. While some safety data sheets (SDS) classify it as not hazardous, others indicate it is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure[1]. Therefore, it is prudent to handle this compound with a high degree of caution, implementing measures to minimize exposure.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. It is essential to wear the appropriate PPE at all times when working with this compound.
| PPE Component | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves (double gloving recommended) | Prevents skin contact and absorption. |
| Eye Protection | Safety goggles with side-shields or a face shield | Protects eyes from dust particles and splashes. |
| Body Protection | Impervious laboratory coat or gown | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher | Prevents inhalation of fine dust particles, especially when handling the powdered form. |
Donning and Doffing of PPE
Proper procedure for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination. The following workflow illustrates the correct sequence.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
